Asperpyrone B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H26O10 |
|---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
5-hydroxy-9-(5-hydroxy-8,10-dimethoxy-2-methyl-4-oxobenzo[h]chromen-6-yl)-8,10-dimethoxy-2-methylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C32H26O10/c1-13-7-18(33)26-20(35)9-15-10-21(38-4)28(30(40-6)23(15)31(26)41-13)25-17-11-16(37-3)12-22(39-5)24(17)32-27(29(25)36)19(34)8-14(2)42-32/h7-12,35-36H,1-6H3 |
InChI Key |
ADLOVFYPOQTFMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C=C3C=C(C(=C(C3=C2O1)OC)C4=C(C5=C(C6=C4C=C(C=C6OC)OC)OC(=CC5=O)C)O)OC)O |
Origin of Product |
United States |
Biosynthetic Pathways and Molecular Genetics of Asperpyrone B
Elucidation of the Asperpyrone B Biosynthetic Pathway
The biosynthesis of this compound follows a pathway typical for fungal aromatic polyketides, which originates from the condensation of simple acetate (B1210297) units. This process is initiated by a core enzyme, a polyketide synthase, and is completed by subsequent tailoring enzymes that modify the polyketide backbone to yield the final complex structure.
Identification of Polyketide Synthase (PKS) Involvement
The foundational structure of this compound is synthesized by a Type I non-reducing polyketide synthase (NR-PKS). In Aspergillus niger, the gene responsible for producing the precursor to the entire family of naphtho-γ-pyrones has been identified as albA. Current time information in Tchirozérine, NE.nih.gov This gene is an ortholog of alb1 from Aspergillus fumigatus, which is involved in the synthesis of 1,8-dihydroxynaphthalene (DHN) melanin (B1238610). Current time information in Tchirozérine, NE.
Research has demonstrated that the albA PKS is responsible for the production of the heptaketide monomer YWA1, which serves as the precursor for both DHN-melanin and the family of naphtho-γ-pyrones, including fonsecinones and aurasperones. nih.govebi.ac.uk Deletion of the albA gene in A. niger results in the complete cessation of naphtho-γ-pyrone production, confirming its essential role in the pathway. nih.gov This single PKS provides the precursor for two distinct classes of major secondary metabolites. nih.gov
The aromatic nature of naphtho-γ-pyrones suggests that the responsible NR-PKS likely contains a standard set of domains for this enzyme class. tu-dortmund.de The proposed domain architecture includes a starter unit acyl-CoA transacylase (SAT), β-ketoacyl synthase (KS), acyltransferase (AT), and a product template (PT) domain, which dictates the specific cyclization pattern of the polyketide chain. In Aspergillus fumigatus, a homologous NR-PKS gene, identified as D8.t287, was shown to be responsible for the production of related aromatic polyketides, including asperpyrone A. boku.ac.at
| Table 1: Key Polyketide Synthase Gene Involved in Naphtho-γ-pyrone Biosynthesis | | :--- | :--- | :--- | :--- | | Gene Name | Organism | Enzyme Type | Function | | albA | Aspergillus niger | Non-Reducing Polyketide Synthase (NR-PKS) | Synthesizes the heptaketide precursor for DHN-melanin and naphtho-γ-pyrones. Current time information in Tchirozérine, NE.nih.gov | | D8.t287 | Aspergillus fumigatus | Non-Reducing Polyketide Synthase (NR-PKS) | Synthesizes precursors for various aromatic polyketides, including asperpyrone A. boku.ac.at |
Isotopic Labeling Studies for Precursor Incorporation
While specific isotopic labeling experiments exclusively for this compound are not extensively documented, the precursors for the broader class of naphtho-γ-pyrones have been inferred from the function of the NR-PKS enzyme and studies on related compounds. The biosynthesis is proposed to start with a single molecule of acetyl-CoA as the starter unit, followed by the iterative addition of six molecules of malonyl-CoA as extender units. researchgate.net
This proposed pathway is supported by isotopic labeling studies on other fungal polyketides. For instance, studies on chaetochromin (B1236121) A, another bis-naphtho-γ-pyrone, confirmed the incorporation of 13C-labeled acetate and malonate into its structure. tu-dortmund.de The general methodology involves feeding the fungal culture with isotopically labeled precursors, such as 13C-acetate, and then using techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) to trace the incorporation of the label into the final product. nih.gov This approach has been fundamental in elucidating the building blocks of complex natural products. nih.govfrontiersin.org
| Table 2: Proposed Precursors for the this compound Monomer | | :--- | :--- | :--- | | Precursor Molecule | Role in Biosynthesis | Supporting Evidence | | Acetyl-CoA | Starter Unit | Inferred from NR-PKS mechanism and studies on related polyketides. researchgate.net | | Malonyl-CoA | Extender Units (6) | Inferred from NR-PKS mechanism and studies on related polyketides. tu-dortmund.deresearchgate.net |
Genetic Basis of this compound Production
The production of this compound is controlled at the genetic level, involving a specific set of genes and regulatory networks that govern their expression.
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
In fungi, genes for the biosynthesis of a secondary metabolite are typically organized into a contiguous biosynthetic gene cluster (BGC). However, the genetic architecture for this compound biosynthesis in A. niger presents a variation on this theme.
The core synthase gene, albA, has been definitively identified. Current time information in Tchirozérine, NE.nih.gov Yet, comprehensive analysis of the genomic region surrounding albA has revealed that the genes encoding the necessary tailoring enzymes for subsequent modifications and dimerization are not located in the immediate vicinity. silantes.com This indicates a "split" or "partial" BGC, where the core synthase is separate from the enzymes required for the later steps in the pathway.
Genome mining tools like antiSMASH have been used to analyze fungal genomes, including those of Aspergillus strains known to produce this compound. boku.ac.at These analyses reveal a vast potential for secondary metabolite production, identifying dozens of putative BGCs. While these tools can identify the albA PKS, they confirm the absence of a complete, co-located set of genes for the entire this compound pathway, highlighting the challenge in identifying the scattered tailoring enzymes. silantes.com
Transcriptional Regulation of this compound Biosynthesis Genes
The expression of secondary metabolite genes, including albA, is tightly controlled by a complex network of regulatory proteins. This regulation can occur at multiple levels, involving both pathway-specific transcription factors (PSTFs) and global regulators that respond to broad cellular signals like light, pH, and nutrient availability.
While a specific PSTF that directly controls albA expression for naphtho-γ-pyrone production has not been identified, fungal secondary metabolism is known to be influenced by broad-domain regulators. A key example is the Velvet complex, a protein assembly that includes LaeA, which acts as a global regulator of many BGCs in Aspergillus species. Altering the expression of these global regulators or modifying the chromatin state, for instance by deleting histone deacetylase genes, are established strategies for activating silent or poorly expressed BGCs. nih.gov The transcriptional control of this compound biosynthesis is therefore likely integrated into these wider fungal regulatory networks, although the specific factors that trigger its production under particular environmental or developmental conditions are still under investigation.
Comparative Genomics of this compound-Producing Strains
This compound is a dimeric naphtho-γ-pyrone produced by various filamentous fungi, most notably strains of Aspergillus niger and Aspergillus fumigatus. ebi.ac.ukresearchgate.net Comparative genomic analyses of these producer strains reveal significant genetic diversity, which provides insight into the evolution of secondary metabolite production.
When comparing different industrial and wild-type strains of A. niger, such as the acidogenic strain ATCC 1015 and the enzyme-producing strain CBS 513.88, researchers have uncovered exceptionally high genetic variation. nih.gov This includes a high frequency of single nucleotide polymorphisms (SNPs), with an average of 7.8 SNPs per kilobase, and major genomic rearrangements. nih.gov Despite these differences, the core biosynthetic gene clusters (BGCs) responsible for producing families of secondary metabolites are often conserved. The genome of A. niger is known to harbor a large number of BGCs that are often unexpressed or "cryptic" under standard laboratory conditions. nih.govfrontiersin.org For instance, analysis of the marine-derived A. niger L14 strain shows that secondary metabolite BGCs are widely distributed across its genome. frontiersin.org
Similarly, studies on Aspergillus fumigatus reveal considerable genomic plasticity. A comparison of the A. fumigatus D strain, which produces related compounds like Asperpyrone A and D, with ten other A. fumigatus genomes showed that strain D possesses a larger genome and a higher G+C content. researchgate.net The genomes of two of the most studied A. fumigatus isolates, Af293 and CEA10, are largely overlapping but contain unique BGCs, with three specific to Af293 and two to CEA10. nih.gov Bioinformatic tools like the antibiotics and Secondary Metabolite Analysis Shell (antiSMASH) are instrumental in identifying these putative BGCs. Analysis of the A. fumigatus D genome, for example, identified 22 potential BGCs, including seven for polyketides, indicating a robust capacity for secondary metabolism. researchgate.net This underlying genetic diversity, coupled with the conservation of key biosynthetic pathways, allows different strains to produce a varied but related arsenal (B13267) of chemical compounds, including this compound.
| Strain | Genome Size (Mb) | G+C Content (%) | Key Genomic Features/Findings | Reference(s) |
|---|---|---|---|---|
| Aspergillus niger ATCC 1015 | ~33.9 | Not Specified | Acidogenic strain; High SNP rate (avg. 7.8/kb) compared to CBS 513.88. | nih.gov |
| Aspergillus niger CBS 513.88 | ~35.7 | Not Specified | Industrial enzyme-producing strain; Shows significant genomic rearrangements compared to ATCC 1015. | nih.gov |
| Aspergillus fumigatus D | 33.40 | 51.4% | Larger genome and higher G+C content compared to other A. fumigatus strains; 22 putative BGCs identified. | researchgate.netresearchgate.net |
| Aspergillus fumigatus Af293 | ~29.4 | ~49.8% | Reference clinical isolate; Contains 34 predicted BGCs, 3 of which are unique compared to CEA10. | nih.gov |
Enzymatic Mechanisms and Biochemical Transformations
The biosynthesis of this compound involves a series of complex enzymatic reactions, beginning with the formation of a monomeric precursor by a polyketide synthase (PKS) and culminating in a crucial dimerization event.
Mechanistic Analysis of Key Enzymes in the Pathway (e.g., Cytochrome P450 Enzymes in Dimerization)
The formation of dimeric natural products like this compound frequently involves an oxidative coupling reaction catalyzed by specific enzymes. In fungi, this key dimerization step is often mediated by cytochrome P450 monooxygenases (P450s). beilstein-journals.orgnih.gov While the specific P450 responsible for this compound synthesis is not fully characterized, the mechanism can be inferred from studies of similar P450-catalyzed dimerization reactions.
The proposed mechanism is a radical-mediated coupling. beilstein-journals.orgnih.gov It is believed to proceed as follows:
Radical Formation : The P450 enzyme initiates a single-electron transformation of the monomeric naphtho-γ-pyrone precursor, generating a radical intermediate. beilstein-journals.org Studies on the dimerization of diketopiperazines by the fungal P450 DtpC suggest this radical formation occurs via the extraction of a hydrogen atom from an indole (B1671886) nitrogen. nih.govnih.gov
Radical Migration : The resulting radical can delocalize across the π-system of the molecule, leading to various resonance-stabilized carbon radical intermediates. beilstein-journals.org
Dimerization : Two of these radical monomers then undergo a radical-radical coupling to form a new carbon-carbon or carbon-oxygen bond, resulting in the final dimeric structure. beilstein-journals.org
The efficiency of this dimerization can be influenced by competition with other enzymes. In A. niger, a single PKS produces a precursor for both the DHN-melanin pathway and the naphtho-γ-pyrone pathway. nih.gov The accumulation of dimeric naphtho-γ-pyrones suggests that the P450 enzyme responsible for dimerization is highly active and effectively competes for the common precursor with enzymes from the competing melanin pathway. nih.gov
Investigation of Enzyme Active Site Architectures
The function and specificity of biosynthetic enzymes are dictated by the three-dimensional structure of their active sites. numberanalytics.com The active site is a specialized pocket where substrate binding and catalysis occur. numberanalytics.comslideshare.net
For the multi-domain PKS enzymes that initiate the this compound pathway, specific domains carry out sequential reactions. The dehydratase (DH) domain, for example, which removes a water molecule from the growing polyketide chain, is proposed to use a His-Asp catalytic dyad to facilitate the reaction. mdpi.com
In the case of the cytochrome P450s that catalyze the final dimerization, the active site contains a universally conserved heme-thiolate system, where a cysteine residue provides a sulfur ligand to the heme iron. researchgate.net This structure is crucial for activating molecular oxygen and performing oxidative catalysis. researchgate.netmdpi.com While the precise architecture of the this compound-dimerizing P450 is unknown, studies on related enzymes like DtpC show that the active site's topology is critical. Introducing single mutations in and around the substrate-binding pocket of DtpC converted it from a catalyst that produces symmetric dimers to one that generates asymmetric dimers, demonstrating that the active site environment controls the orientation of the monomers and the final product structure. nih.gov The shape of the active site cavity can also impose steric constraints that determine substrate specificity. nih.gov
| Enzyme/Domain Family | Function in Pathway | Key Active Site Features | Reference(s) |
|---|---|---|---|
| Polyketide Synthase (PKS) - Dehydratase (DH) Domain | Dehydration of polyketide intermediate | Proposed His-Asp catalytic dyad. | mdpi.com |
| Cytochrome P450 Monooxygenase (P450) | Oxidative dimerization of monomers | Heme cofactor coordinated by a conserved cysteine residue; substrate-binding pocket controls specificity and product structure. | nih.govresearchgate.net |
Metabolic Engineering and Synthetic Biology Approaches
Metabolic engineering and synthetic biology offer powerful strategies to study and optimize the production of complex natural products like this compound. These approaches involve the manipulation of biosynthetic pathways, often in a heterologous host.
Heterologous Expression of this compound Biosynthetic Genes
Many fungal BGCs are silent or expressed at very low levels in their native hosts under laboratory conditions, making it difficult to identify their products. nih.gov Heterologous expression, which involves transferring the BGC into a well-characterized host organism, is a powerful technique to overcome this limitation. frontiersin.orgfrontiersin.org
Aspergillus nidulans has been developed into an effective platform for this purpose. nih.govrsc.org In one study, a previously uncharacterized BGC from A. fumigatus was expressed in an A. nidulans host that had been engineered to have a lower background of native secondary metabolites. By placing each gene from the target cluster under the control of a strong, inducible promoter (such as alcA), researchers successfully activated the cryptic pathway and identified its products as sartorypyrones, a class of compounds related to this compound. nih.govrsc.org
Aspergillus oryzae is another versatile host for expressing BGCs from other fungi. nih.gov It has been successfully used to produce metabolites from different structural classes, including polyketides and non-ribosomal peptides, demonstrating its broad utility for activating silent gene clusters. nih.gov
| Native Organism | Biosynthetic Gene Cluster (BGC) | Expression Host | Key Strategy | Product(s) | Reference(s) |
|---|---|---|---|---|---|
| Aspergillus fumigatus | Sartorypyrone (spy) BGC | Aspergillus nidulans | Use of inducible promoters (alcA); deletion of host background BGCs. | Sartorypyrones | nih.govrsc.org |
| Monascus pilosus | Monacolin K (polyketide) BGC | Aspergillus oryzae | Overexpression of global regulator laeA in host. | Monacolin K | nih.gov |
| Aspergillus nidulans | Terrequinone A (NRPS-hybrid) BGC | Aspergillus oryzae | Overexpression of global regulator laeA in host. | Terrequinone A | nih.gov |
Enhancement of this compound Yields through Pathway Manipulation
Once a biosynthetic pathway is established, metabolic engineering techniques can be applied to increase the production yield of the target compound. frontiersin.org Several strategies have proven effective for enhancing secondary metabolite production in fungi and other microorganisms.
One primary approach is to increase the supply of essential precursors. For polyketides like the this compound monomer, this involves boosting the intracellular pools of acetyl-CoA and malonyl-CoA. In one example, the production of curcumin (B1669340) in A. oryzae was increased six-fold by overexpressing a gene (snf1) to increase the availability of acetyl-CoA. frontiersin.org
Another powerful strategy is the manipulation of regulatory genes. Overexpression of global regulators of secondary metabolism, such as laeA in Aspergillus species, can "turn on" or enhance the expression of entire BGCs, leading to higher product yields. nih.gov Conversely, deleting negative regulatory elements, such as the SREBP system, can also relieve repression and boost production. frontiersin.org
Blocking or downregulating competing metabolic pathways that drain precursors away from the desired product is also a common tactic. While deleting the albA gene in A. niger was used to eliminate naphtho-γ-pyrone production to simplify the metabolite profile, the same principle in reverse—deleting genes for competing pathways—can redirect metabolic flux toward the product of interest. nih.gov Engineering has led to dramatic increases in yield, with some efforts reporting over 1,000-fold improvements in diterpene production in E. coli by engineering precursor pathways. nih.gov These established strategies provide a clear roadmap for enhancing the production of this compound in a microbial cell factory.
| Strategy | Target Gene/Pathway | Host Organism | Effect | Reference(s) |
|---|---|---|---|---|
| Increase Precursor Supply | Overexpression of snf1 to boost acetyl-CoA | Aspergillus oryzae | >6-fold increase in curcumin production. | frontiersin.org |
| Manipulate Global Regulators | Overexpression of laeA | Aspergillus oryzae | Increased production of heterologously expressed monacolin K and terrequinone A. | nih.gov |
| Enhance Precursor Pathway | Incorporation of heterologous mevalonate (B85504) (MEV) pathway | Escherichia coli | >1,000-fold increase in diterpene production. | nih.gov |
| Block Competing Pathways | Deletion of byproduct synthesis genes (e.g., ldhA, pflB) | Escherichia coli | Increased production of target compounds like homoserine. | mdpi.com |
Generation of Novel this compound Analogues via Pathway Engineering
The generation of novel analogues of this compound, a naphtho-γ-pyrone, is achieved through the strategic manipulation of its biosynthetic pathway, a process known as pathway engineering. This approach leverages detailed knowledge of the genes and enzymes within the this compound biosynthetic gene cluster (BGC) to create new chemical structures with potentially altered or enhanced biological activities.
A primary strategy in pathway engineering is the targeted modification of key enzymes. The biosynthesis of naphtho-γ-pyrones like this compound originates from a polyketide precursor assembled by a non-reducing polyketide synthase (PKS). nih.gov In Aspergillus niger, the PKS AlbA is responsible for producing the precursor for both DHN-melanin and the family of naphtho-γ-pyrones. nih.gov Deletion of the albA gene in A. niger resulted in a strain deficient in naphtho-γ-pyrone biosynthesis, demonstrating the pivotal role of this PKS. nih.gov This finding highlights that manipulating the core PKS is a viable strategy for generating novel backbones that can be further modified into new analogues.
Another effective method is the heterologous expression of the biosynthetic gene cluster in a different host organism. wikipedia.org This technique involves transferring the entire BGC from the native producer, often a slow-growing or genetically challenging fungus, into a more tractable host like Aspergillus nidulans or Escherichia coli. wikipedia.orgnih.govbiorxiv.orgdtu.dk Such systems facilitate easier genetic manipulation, can overcome the silencing of gene clusters observed in the native host, and can lead to the production of previously unobserved metabolites. nih.govmdpi.comasm.org For example, a heterologous expression platform in A. nidulans was successfully used to elucidate a cryptic BGC from Aspergillus fumigatus, identifying twelve products, seven of which were previously unknown. rsc.org This approach not only allows for the production of known compounds but also serves as a powerful tool for discovering and engineering novel analogues by introducing modifications to the expressed genes.
Further diversification of this compound can be achieved by altering the "tailoring" enzymes that modify the polyketide core. These enzymes, which can include oxidoreductases, methyltransferases, and cyclases, are responsible for the structural diversity seen in the naphtho-γ-pyrone family. frontiersin.orgfrontiersin.org By knocking out or overexpressing specific tailoring enzyme genes, researchers can accumulate biosynthetic intermediates or generate derivatives with different hydroxylation, methylation, or cyclization patterns. For instance, the proposed biosynthetic pathway of naphtho-γ-pyrone dimers involves dimerization at various carbon positions, a process that can be influenced by tailoring enzymes. frontiersin.org Engineering these enzymes offers a precise method for creating a library of this compound analogues.
The table below details key genes in related naphtho-γ-pyrone biosynthetic pathways that represent potential targets for the engineered production of novel this compound analogues.
| Gene Target (Homolog) | Enzymatic Function | Potential Outcome of Engineering | Reference |
| albA | Non-reducing Polyketide Synthase (PKS) | Generation of a modified polyketide backbone, leading to a fundamentally different core structure. | nih.gov |
| aygA | Esterase-like enzyme | Alteration of polyketide chain length, resulting in novel pyrone ring systems. | nih.govresearchgate.net |
| Dimerizing Enzymes (e.g., Cytochrome P450s) | Catalyzes the dimerization of naphtho-γ-pyrone monomers. | Production of novel dimeric structures with altered linkage or stereochemistry. | frontiersin.orgresearchgate.net |
| Tailoring Enzymes (e.g., Oxidoreductases, Methyltransferases) | Modify the core structure through oxidation, reduction, or methylation. | Creation of analogues with varied functional groups, potentially altering bioactivity. | frontiersin.orgfrontiersin.org |
These pathway engineering strategies, from modifying the core synthase to altering tailoring steps and utilizing heterologous hosts, provide a robust toolkit for generating novel this compound analogues. The resulting compounds are valuable for screening for new therapeutic agents and for studying structure-activity relationships. nih.govcardiff.ac.uk
Isolation, Purification, and Analytical Methodologies for Asperpyrone B
Advanced Chromatographic Techniques for Asperpyrone B Isolation
Chromatographic methods are fundamental to the separation of this compound from other metabolites produced by fungi such as Aspergillus and Pleurotus species. nih.govresearchgate.netnih.gov The selection and optimization of these techniques are critical for achieving high purity and yield.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the fine purification of this compound. nih.govresearchgate.net Reversed-phase HPLC, often utilizing a C18 column, is commonly employed to separate this compound and related bis-naphtho-γ-pyrones (BNPs) from crude fungal extracts. nih.govresearchgate.netnih.gov
In a typical application, a crude extract is first subjected to preliminary fractionation using techniques like silica (B1680970) gel column chromatography. nih.govnih.gov Fractions containing BNPs, as identified by HPLC-MS analysis, are then pooled for further purification. nih.govresearchgate.net Semi-preparative HPLC is frequently used for the final purification steps. nih.govresearchgate.netnih.gov For instance, a Sunfire™ Prep C18 OBD column (10 mm × 250 mm, 5 µm) with a gradient solvent system of acetonitrile (B52724) and water is effective for isolating various asperpyrone-type BNPs. nih.govresearchgate.net The process is often guided by HPLC-MS data, which allows for the rapid identification of target compounds based on their characteristic UV-Vis spectra and molecular ion peaks. nih.govresearchgate.net
| Parameter | Value/Description | Source |
| Column | Sunfire™ Prep C18 OBD, 10 mm × 250 mm, 5 µm | nih.gov |
| Mobile Phase | Gradient of Acetonitrile (CH3CN) and Water | nih.govresearchgate.net |
| Flow Rate | 7.5 mL/min (Semi-preparative) | nih.gov |
| Detection | Photodiode Array (PDA) and Mass Spectrometry (MS) | nih.govresearchgate.net |
Countercurrent chromatography (CCC) has proven to be a powerful technique for the separation of complex mixtures of natural products, including naphtho-γ-pyrone isomers. x-mol.netnih.govrsc.org High-speed countercurrent chromatography (HSCCC) can effectively separate isomers like fonsecinone B and asperpyrone F, as well as asperpyrone C, fonsecinone A, and aurasperone A, using specific solvent systems. x-mol.netnih.gov A commonly used solvent system for separating these compounds is a mixture of petroleum ether, ethyl acetate (B1210297), methanol, and water. x-mol.netnih.gov The selection of an appropriate solvent system is crucial and can be optimized based on the partition coefficients (K values) of the target compounds. mdpi.com
Flash chromatography is another valuable technique used in the initial stages of purification. researchgate.netplytix.com It is often used for the preliminary fractionation of crude extracts. For example, a crude extract can be adsorbed onto silica gel and then subjected to flash chromatography with a gradient of solvents like heptane (B126788) and ethyl acetate to separate compounds based on polarity. plytix.com This method allows for the processing of larger sample quantities compared to analytical HPLC, making it a suitable primary purification step. researchgate.netplytix.com
For the production of larger quantities of pure this compound, preparative chromatography is essential. nih.govdikmatech.com This technique utilizes larger columns and stationary phase particles to handle higher sample loads. dikmatech.com The goal is to maximize the amount of purified compound obtained per run. dikmatech.com
The process often involves a seamless transition from analytical scale to preparative scale. dikmatech.com Method development is typically performed on an analytical HPLC system, and then the conditions are scaled up for the preparative system. This involves adjusting the column dimensions, flow rate, and sample injection volume while maintaining the same stationary phase chemistry and mobile phase composition to ensure consistent separation performance. dikmatech.com For instance, after initial fractionation by methods like size-exclusion or column chromatography, preparative thin-layer chromatography (TLC) on silica gel or reversed-phase (RP-18) plates can be used to isolate specific compounds like Asperpyrone D and Asperpyrone A. nih.gov
Countercurrent Chromatography (CCC) and Flash Chromatography Applications
Spectroscopic Methods for Structural Elucidation Techniques
Once isolated, the definitive structure of this compound is determined using a suite of spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex structure and stereochemistry of this compound and its isomers. nih.govnih.govnih.govresearchgate.netoup.comnumberanalytics.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for complete structural assignment.
1D NMR spectra, including ¹H NMR and ¹³C NMR, provide initial information about the types and number of protons and carbons in the molecule. nih.govresearchgate.netnih.gov For example, the ¹H NMR spectrum of an asperpyrone-type compound will show characteristic signals for phenolic hydroxyl groups. nih.govmdpi.com
2D NMR experiments, such as COSY, HSQC, HMBC, and NOESY, are crucial for establishing the connectivity of atoms and the relative stereochemistry. researchgate.networdpress.com The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly useful for identifying long-range correlations between protons and carbons, which helps to piece together the carbon skeleton. researchgate.net The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides information about the spatial proximity of protons, which is essential for determining the relative configuration of stereocenters. wordpress.com The stereochemistry of complex molecules like this compound is one of the most challenging aspects to determine, and NMR is second only to X-ray crystallography in providing this crucial information. oup.com
Key NMR Data for Asperpyrone-Type Compounds:
¹H NMR: Shows diagnostic signals for phenolic OH groups, aromatic protons, and methyl groups. nih.govmdpi.com
¹³C NMR: Provides the carbon count and chemical shifts indicative of carbonyl, aromatic, and aliphatic carbons. nih.govmimedb.org
2D NMR (COSY, HSQC, HMBC, NOESY): Establishes atom connectivity and through-space interactions to define the complete 3D structure. researchgate.networdpress.com
Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental formula of this compound. nih.govnih.govnih.gov High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov
For example, the molecular formula of Asperpyrone D was determined as C₃₁H₂₄O₁₀ by high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) and ¹³C NMR data. nih.gov Similarly, the molecular formula for Asperpyrone C is C₃₂H₂₆O₁₀. nih.gov
When coupled with liquid chromatography (LC-MS), this technique becomes a powerful analytical tool for identifying known compounds in a mixture and guiding the isolation process. nih.govresearchgate.netfrontiersin.orgfrontiersin.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also provide valuable structural information. mimedb.org
| Compound | Molecular Formula | Source |
| This compound | C₃₂H₂₆O₁₀ | mimedb.org |
| Asperpyrone C | C₃₂H₂₆O₁₀ | nih.gov |
| Asperpyrone D | C₃₁H₂₄O₁₀ | nih.gov |
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to determine the absolute configuration of chiral molecules like this compound. This method relies on the differential absorption of left and right circularly polarized light by a chiral compound. The resulting CD spectrum provides crucial information about the spatial arrangement of atoms, enabling the assignment of the absolute stereochemistry.
For dimeric naphtho-γ-pyrones such as this compound, the chirality is often determined by the atropisomerism arising from hindered rotation around the biaryl axis. The CD spectrum of these compounds typically exhibits Cotton effects, which are characteristic positive or negative bands. The sign of these Cotton effects is directly related to the helicity of the chromophores. For instance, a positive Cotton effect at longer wavelengths followed by a negative effect at shorter wavelengths can indicate a specific (e.g., S-configuration) chirality of the biaryl linkage. semanticscholar.org
The process of determining the absolute configuration of this compound and related compounds involves comparing the experimental CD spectrum with the spectra of compounds with known configurations or with theoretically calculated spectra. researchgate.netrsc.org This comparative analysis allows for an unambiguous assignment of the absolute configuration of the molecule. rsc.org The technique is particularly valuable when single-crystal X-ray diffraction, another definitive method for stereochemical assignment, is not feasible due to the inability to obtain suitable crystals. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques for the structural elucidation of natural products like this compound by identifying key functional groups and conjugated systems.
Infrared (IR) Spectroscopy:
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. vscht.cz Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. In the context of this compound, IR spectra would reveal the presence of specific structural motifs. libretexts.org
Key IR Absorptions for this compound and related Naphtho-γ-pyrones:
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (hydroxyl) | 3600-3200 | Broad band indicating hydrogen-bonded hydroxyl groups. core.ac.uklibretexts.org |
| C-H (aromatic/alkene) | 3100-3000 | Stretching vibrations for sp² hybridized C-H bonds. vscht.cz |
| C-H (alkane) | 3000-2850 | Stretching vibrations for sp³ hybridized C-H bonds. libretexts.org |
| C=O (γ-pyrone carbonyl) | 1690-1650 | Strong absorption characteristic of the conjugated ketone in the pyrone ring. libretexts.org |
| C=C (aromatic/alkene) | 1600-1450 | Stretching vibrations within the aromatic and pyrone rings. vscht.cz |
| C-O (ether/hydroxyl) | 1320-1000 | Stretching vibrations for C-O bonds. libretexts.org |
This table presents typical IR absorption ranges for functional groups present in this compound and related compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels. mt.comtechnologynetworks.com This technique is particularly useful for analyzing compounds with conjugated systems, such as the naphtho-γ-pyrone core of this compound. researchgate.net
Naphtho-γ-pyrones exhibit characteristic UV/Vis spectra due to their extensive conjugated system. researchgate.net The absorption spectra are influenced by the isomeric form and the degree of polymerization. researchgate.net
Typical UV-Vis Absorption Maxima for Asperpyrone-Type Compounds:
| Wavelength Range (nm) | Intensity |
| 215–230 | Strong |
| 270–285 | Strong |
| 330–340 | Weak |
| 395–410 | Weak |
This table shows the characteristic UV-Vis absorption peaks for naphtho-γ-pyrones. researchgate.net
The presence of these distinct absorption bands in a UV-Vis spectrum is a strong indicator of the naphtho-γ-pyrone scaffold. researchgate.netnih.gov
Hyphenated Techniques (e.g., LC-NMR, LC-MS, LC-SPE-NMR) for Comprehensive Analysis
The analysis of complex mixtures from fungal fermentations to isolate and identify compounds like this compound greatly benefits from the use of hyphenated analytical techniques. These methods couple the separation power of liquid chromatography (LC) with the detection and structural elucidation capabilities of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wisdomlib.org
LC-MS (Liquid Chromatography-Mass Spectrometry):
LC-MS is a cornerstone technique for the analysis of secondary metabolites in crude extracts. researchgate.net In the study of this compound and its analogues from Aspergillus niger, HPLC-MS analysis of the fermentation broth extract allows for the rapid identification of a series of bis-naphtho-γ-pyrones (BNPs). researchgate.netmdpi.com The characteristic UV/Vis spectra obtained from a photodiode array (PDA) detector coupled with the LC system, along with the molecular ion peaks from the MS detector, provide preliminary identification of these compounds. researchgate.net This guided approach facilitates the targeted isolation of specific compounds, such as this compound, from the complex mixture. mdpi.com The sensitivity of modern LC-MS/MS systems can be enhanced through technologies that minimize analyte interaction with instrument surfaces, leading to improved peak shapes and higher response. waters.com
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance):
LC-NMR combines the separation capabilities of LC with the powerful structural elucidation ability of NMR. This technique is particularly advantageous for distinguishing between isomers, which can be challenging with MS alone. wiley.com While not explicitly detailed for this compound in the provided context, the general application of LC-NMR involves passing the eluent from the LC column through a flow cell within the NMR spectrometer. This allows for the acquisition of NMR spectra for individual, separated compounds. nih.gov
LC-SPE-NMR (Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance):
To overcome the sensitivity limitations of on-flow LC-NMR, LC-SPE-NMR can be employed. In this setup, separated peaks from the LC are trapped on individual solid-phase extraction (SPE) cartridges. These cartridges can then be washed to remove interfering solvents and the analyte eluted with a deuterated solvent directly into the NMR for analysis. This process allows for the concentration of the analyte and the use of longer acquisition times, significantly improving the quality of the resulting NMR data for trace analytes. frontiersin.org
These hyphenated techniques are invaluable for the comprehensive analysis of natural product extracts, enabling the efficient identification and subsequent purification of target compounds like this compound. nih.govwisdomlib.org
Fermentation and Cultivation Strategies for this compound Production
Optimization of Fungal Culture Conditions for Biosynthesis
The production of this compound, a secondary metabolite from fungi, is highly dependent on the optimization of culture conditions. frontiersin.org Various factors can significantly influence the growth of the producing fungus and the biosynthesis of the target compound.
Aspergillus species, particularly Aspergillus niger, are primary producers of asperpyrone-type bis-naphtho-γ-pyrones. mdpi.comnih.gov Strains of A. niger isolated from marine environments, such as from the marine alga Sargassum sp., have been identified as producers of this compound and related compounds. mdpi.com
Key parameters that are typically optimized in fungal fermentation include:
Medium Composition: The choice of the basal medium is a critical first step. For instance, in a study on physcion (B1677767) production by Aspergillus chevalieri, potato dextrose broth (PDB) was found to be the optimal medium compared to others like malt (B15192052) extract (ME) and Sabouraud dextrose broth (SDB). nih.gov The carbon-to-nitrogen (C/N) ratio is also a crucial factor, as microorganisms require a balanced supply of these elements for optimal growth and metabolic activity. nih.gov
pH: The initial pH of the culture medium can significantly affect enzyme activity and nutrient uptake, thereby influencing secondary metabolite production. Optimization studies often involve testing a range of pH values to find the optimum for the specific fungal strain and target product. nih.gov
Temperature: Fungal growth and enzyme kinetics are temperature-dependent. A specific temperature range will support optimal production, and deviations can lead to reduced yields. nih.gov
Agitation: In submerged fermentation, the speed of the rotary shaker influences nutrient and oxygen distribution. Optimizing agitation is crucial for maintaining a homogenous culture environment. nih.gov
Incubation Time: The production of secondary metabolites often occurs during a specific growth phase. Determining the optimal fermentation time is essential for harvesting the product at its maximum concentration. nih.gov
Statistical methods like Response Surface Methodology (RSM) can be employed to efficiently optimize these multiple parameters and their interactions, leading to a significant increase in product yield. nih.gov For example, a Box-Behnken design (BBD) can be used to model the relationship between variables like temperature, pH, and agitation speed and the final product yield. nih.gov
Scale-Up Fermentation Processes for Research Quantity Production
Scaling up the fermentation process from laboratory-scale flasks to larger bioreactors is a critical step for producing sufficient quantities of this compound for research purposes. This process involves translating the optimized conditions from a small scale to a larger volume while maintaining comparable productivity and product quality. cytivalifesciences.com
A key challenge in scaling up is maintaining a consistent cellular environment, particularly with respect to mass transfer (especially oxygen) and mixing. cytivalifesciences.comucl.ac.uk Parameters that are straightforward to scale volumetrically include temperature and nutrient addition. However, parameters controlling dissolved oxygen, such as agitation and aeration rates, are more complex to scale and often require careful consideration of bioreactor geometry and power input per unit volume. cytivalifesciences.comnumberanalytics.com
The scale-up process can be approached in stages, for example, from 250 mL flasks to 2 L and then to 20 L bioreactors. biorxiv.org During this process, it is essential to monitor key parameters such as substrate consumption, biomass production, and pH to ensure the fermentation profile is consistent across different scales. biorxiv.org
For filamentous fungi like Aspergillus, agitation speed not only affects mixing and mass transfer but also influences the morphology of the mycelia (e.g., dispersed vs. pellets), which in turn can impact the fermentation process. biorxiv.org
The ultimate goal of scaling up for research quantity production is to establish a robust and reproducible fermentation process in a bioreactor that yields a sufficient amount of the target compound, like this compound, for further chemical and biological studies. numberanalytics.com
Analytical Quality Control Methodologies for this compound Research Samples
Analytical quality control (AQC) is a crucial component of laboratory practice to ensure the reliability, precision, and accuracy of data for research samples of this compound. assayoffice.co.uknih.gov AQC encompasses a set of procedures that monitor the performance of an analytical method over time and under varied conditions. assayoffice.co.uk
The primary goal of AQC is to identify and mitigate errors, ensuring that the analytical results are fit for their intended purpose. nordtest.info This involves a continuous evaluation of the entire analytical process, from sample receipt to the final data report. nordtest.info
Key aspects of an AQC program for this compound research samples include:
Method Validation: Before routine use, any analytical method (e.g., HPLC, LC-MS) for the quantification or characterization of this compound must be validated. Validation demonstrates that the method is suitable for its intended use and typically assesses parameters like accuracy, precision, specificity, linearity, range, and robustness. iaea.org
Use of Control Samples: A fundamental tool in AQC is the regular analysis of control samples alongside the test samples. nordtest.info These control materials should be stable, homogenous, and have a matrix similar to the actual research samples. assayoffice.co.uk
Control Charts: The results from the control samples are plotted on control charts (e.g., X-charts) over time. nordtest.info These charts have pre-defined limits (e.g., mean ±2 or ±3 standard deviations). If a control sample result falls outside these limits, it indicates a potential issue with the analytical run, and corrective actions must be taken before reporting any data for the research samples. nordtest.info
Standard Operating Procedures (SOPs): All analytical procedures should be clearly documented in SOPs. This ensures consistency in how analyses are performed, regardless of the analyst or the date of analysis.
Instrument Calibration and Maintenance: Regular calibration and performance verification of all analytical instruments (e.g., balances, pipettes, HPLC systems, spectrophotometers) are essential. ucf.edu This ensures that the equipment is functioning correctly and providing accurate measurements.
Reagent and Standard Quality: The purity and quality of chemical reagents, solvents, and analytical standards are critical. ucf.edu Primary standard materials of known purity should be used to prepare calibration standards, and their stability should be monitored over time. iaea.orgucf.edu
Purity Assessment using Analytical HPLC and LC-MS
The assessment of purity is a critical step following the isolation of a natural product to ensure that the characterized compound is free from co-eluting impurities. For this compound and related bis-naphtho-γ-pyrones, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for purity evaluation. chromatographyonline.comnih.gov These techniques offer high resolution and sensitivity, allowing for the separation and detection of the main compound from structurally similar impurities or contaminants. annlabmed.orgchromatographyonline.com
HPLC, particularly when coupled with a Photodiode Array (PDA) or Diode Array Detector (DAD), is a primary method for purity assessment. researchgate.net The principle relies on the spectral homogeneity of a chromatographic peak. If the peak corresponding to this compound is pure, the UV-Vis spectra taken at different points across the peak (upslope, apex, and downslope) should be identical. chromatographyonline.com Bis-naphtho-γ-pyrones like this compound exhibit characteristic UV/Vis spectra due to their extensive conjugated systems, typically showing strong absorbance peaks around 215–230 nm and 270–285 nm, and weaker peaks at 330–340 nm and 395–410 nm. researchgate.netmdpi.com Any significant deviation in the spectra across the peak would suggest the presence of a co-eluting impurity. chromatographyonline.com
LC-MS combines the powerful separation capabilities of HPLC with the mass detection specificity of mass spectrometry, providing an orthogonal method for purity confirmation. nih.govnih.gov After chromatographic separation, the eluent is introduced into the mass spectrometer. For a pure peak of this compound, the mass spectrum should predominantly show the molecular ion corresponding to its mass ([M+H]⁺ or [M-H]⁻). nih.gov The presence of other significant ions within the same chromatographic peak would indicate impurities. chromatographyonline.com In a study analyzing crude extracts containing various asperpyrone-type compounds, an LC-MS method was employed to guide the isolation process, demonstrating its utility in identifying individual components within a complex mixture. researchgate.netnih.gov
The specific conditions for HPLC and LC-MS analysis can be optimized for resolution and sensitivity. A common approach involves using a reversed-phase C18 column with a gradient elution of water and an organic solvent like acetonitrile, often with an acid modifier such as formic acid to improve peak shape and ionization efficiency. nih.govmdpi.com
Table 1: Example of HPLC-MS Analytical Conditions for Asperpyrone-Type Compounds
| Parameter | Condition |
| Chromatography System | WATERS e2695 Separation Module with WATERS 2996 PDA |
| Mass Spectrometer | Waters Quattro ZQ |
| Column | Reversed-phase C18 (2.1 × 150 mm, 3.5 µm, Sunfire™, Waters) |
| Mobile Phase | Water (A) and Acetonitrile (B) with a step gradient |
| Gradient Program | 5% B for 2 min, gradient to 100% B for 25 min, 100% B for 5 min, gradient to 5% B for 5 min, 5% B for 3 min |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometry Mode | ESI, alternative ion polarity |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 45 kV |
| Desolvation Temperature | 300 °C |
| Desolvation Gas Flow | 500 L/h |
| Scan Range | m/z 100–1500 |
| This table is based on a method used for the analysis of a crude extract containing various asperpyrone-type bis-naphtho-γ-pyrones. nih.gov |
Quantitative Determination Methods in Biological Matrices
The quantitative determination of this compound in biological matrices such as plasma, urine, or tissue is essential for pharmacokinetic and metabolomic studies. wisdomlib.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and wide dynamic range. wuxiapptec.comfrontiersin.orgijper.org
A typical LC-MS/MS method for quantifying a small molecule like this compound in a biological sample involves several key steps. ijper.org First, the analyte must be extracted from the complex biological matrix. wisdomlib.org This is commonly achieved through protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of extraction method depends on the analyte's properties and the matrix. An internal standard (IS), often a stable isotope-labeled version of the analyte or a structurally similar compound, is added before extraction to correct for variability in sample processing and matrix effects. ijper.org
Following extraction, the sample is analyzed by LC-MS/MS. The chromatographic separation is optimized to resolve this compound from endogenous matrix components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. ijper.org In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds and enhancing sensitivity. ijper.org
While specific validated methods for the quantification of this compound in biological matrices are not widely published, a study on related fungal metabolites provides a strong template. For instance, a method for detecting Asperpyrone C in exhaled breath condensate (EBC) for diagnosing pulmonary aspergillosis utilized Ultra-High-Performance Liquid Chromatography coupled to a High-Resolution Mass Spectrometer (UHPLC/ESI-HRMS). frontiersin.org This study demonstrated the ability to detect asperpyrone-type compounds in a biological fluid, achieving high sensitivity and specificity. frontiersin.org A similar approach using LC-MS/MS with MRM could be readily developed and validated for this compound in more common matrices like plasma or urine for pharmacokinetic studies. frontiersin.orgijper.org Validation would involve assessing linearity, accuracy, precision, recovery, and matrix effects according to regulatory guidelines. ijper.org
Table 2: A Representative LC-MS/MS Method for Quantitative Determination in a Biological Matrix
| Parameter | Description |
| Sample Preparation | Protein precipitation with acetonitrile, followed by centrifugation and collection of the supernatant. |
| Internal Standard (IS) | Stable isotope-labeled this compound or a structurally related analog. |
| Chromatography System | UHPLC System |
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.5 mL/min |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Hypothetical) | Precursor Ion (m/z of [M+H]⁺) → Product Ion (m/z of a specific fragment) |
| Quantification | Based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix. ijper.org |
| This table represents a typical method that could be developed for the quantification of this compound in biological fluids like plasma, based on standard practices for small molecule bioanalysis. frontiersin.orgijper.org |
Chemical Synthesis and Structural Modifications of Asperpyrone B
Total Synthesis Strategies for Asperpyrone B
As of now, no total synthesis routes for this compound have been reported in the scientific literature. The development of such a synthesis would be a significant undertaking, providing a chemical route to this natural product and enabling the synthesis of analogues for further study.
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis is a foundational step in planning a total synthesis, where the target molecule is conceptually broken down into simpler, commercially available precursors. plos.org For this compound, this would involve identifying key bonds that could be disconnected to reveal logical precursor molecules. However, without a published synthesis, any proposed retrosynthetic analysis for this compound would be purely speculative.
Development of Stereoselective Synthetic Routes
The stereochemistry of a molecule is crucial to its biological function. The development of stereoselective routes ensures that the desired three-dimensional arrangement of atoms is achieved during synthesis. nih.gov For this compound, this would involve the use of chiral catalysts, auxiliaries, or stereospecific reactions to control the formation of its stereocenters. At present, no such routes have been documented for this compound.
Strategies for Pyrone Ring Construction
The α-pyrone core is a key structural feature of this compound. Various general methods exist for the construction of pyrone rings, such as those involving metal-catalyzed cyclizations, Claisen condensations, or cycloaddition reactions. purdue.edu However, the specific application of these or any novel strategies to construct the pyrone ring within the this compound framework has not been reported.
Semisynthesis and Chemoenzymatic Approaches to this compound Analogues
Semisynthesis, which involves the chemical modification of a naturally-derived precursor, and chemoenzymatic synthesis, which utilizes enzymes for specific transformations, are powerful tools for creating analogues of complex natural products. nih.govresearchgate.net
Derivatization of Natural this compound Precursors
While there is no specific literature on the derivatization of this compound precursors, research on related naphtho-γ-pyrones from Aspergillus niger has demonstrated the feasibility of modifying these complex molecules. For instance, semisynthetic modifications have been performed on related compounds to explore their structure-activity relationships. mdpi.com This suggests that if a suitable precursor to this compound were readily available through fermentation, similar derivatization strategies could be employed.
Enzymatic Modifications for Structural Diversity
Enzymes offer a high degree of selectivity in chemical transformations and are increasingly used in synthetic chemistry. nih.gov Fungi like Aspergillus niger possess a rich arsenal (B13267) of enzymes, such as polyketide synthases, that are involved in the biosynthesis of compounds like this compound. ebi.ac.uk While the biosynthetic pathway has been investigated, the use of isolated enzymes or whole-cell biotransformations to specifically modify this compound or its precursors to generate a library of analogues has not yet been explored in published research.
Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies
The exploration of this compound and its derivatives is crucial for understanding their therapeutic potential and mechanism of action. Structure-activity relationship (SAR) studies, which involve the synthesis and biological evaluation of a series of related compounds, are fundamental to identifying the key structural features required for activity and for optimizing lead compounds. This section details the strategic design, synthesis, and library generation of this compound analogues.
Rational Design Principles for Modified Structures
The rational design of this compound analogues is guided by its complex bis-naphtho-γ-pyrone scaffold and the biological activities of its naturally occurring relatives. This compound belongs to a class of dimeric naphtho-γ-pyrones which includes various isomers and derivatives such as Asperpyrone A, C, and D, as well as Aurasperones. scielo.brmdpi.comnih.gov The design of new analogues is often based on several key principles:
Understanding the Pharmacophore: Initial SAR insights are derived from comparing the biological activities of naturally occurring Asperpyrone-type compounds. For instance, studies on various bis-naphtho-γ-pyrones have revealed that the dimeric structure and the nature and position of substituents on the naphthalene (B1677914) rings are critical for their biological effects, which include antibacterial and COX-2 inhibitory activities. researchgate.netsemanticscholar.org One study on the anti-Helicobacter pylori activity of bis-naphtho-γ-pyrones suggested that the linkage between the two naphtho-γ-pyrone units and the presence of a free hydroxyl group at the C-8 position in one of the units are vital for activity. researchgate.net
Modification of Substituents: The naphthalene rings of this compound offer several positions for substitution. The rational design of analogues involves modifying these positions with various functional groups (e.g., hydroxyl, methoxy (B1213986), alkyl chains) to probe their influence on potency, selectivity, and pharmacokinetic properties. Computational methods, such as molecular docking, can be employed to predict how these modifications might affect the binding of the compound to its biological target. mdpi.com
Biosynthesis-Inspired Design: The proposed biosynthetic pathways of bis-naphtho-γ-pyrones, which involve the dimerization of monomeric naphtho-γ-pyrone units, can inspire the design of novel analogues. nih.govfrontiersin.orgnih.gov By understanding how nature assembles these complex molecules, chemists can devise synthetic routes to previously inaccessible derivatives.
Synthetic Methodologies for Diverse this compound Derivatives
The synthesis of a diverse range of this compound derivatives is essential for comprehensive SAR studies. While the total synthesis of the complex this compound core is challenging, various synthetic methodologies can be applied to create related structures and analogues. These methods often focus on the synthesis of the γ-pyrone and naphthalene building blocks, followed by their assembly. eurekaselect.com
Synthesis of the γ-Pyrone Ring: A variety of methods exist for the construction of the γ-pyrone ring, a key feature of this compound. These can include cyclization reactions of β-ketoester precursors or the transformation of other heterocyclic systems. researchgate.net The choice of method depends on the desired substitution pattern on the pyrone ring.
Construction of the Naphthalene System: The substituted naphthalene moieties can be prepared through established synthetic routes, such as the Diels-Alder reaction or various cross-coupling reactions, allowing for the introduction of different functional groups at specific positions.
Dimerization Strategies: The crucial step in the synthesis of bis-naphtho-γ-pyrones like this compound is the coupling of two monomeric units. Oxidative coupling reactions are often employed to mimic the proposed biosynthetic pathway. nih.gov The regioselectivity of this coupling is a significant challenge and can lead to a variety of isomers.
Multicomponent Reactions: To efficiently generate a library of derivatives, multicomponent reactions (MCRs) are a powerful tool. MCRs allow for the combination of three or more starting materials in a single step to create complex molecules. For instance, a three-component reaction of a 4-hydroxypyridone (a related heterocyclic core), an aldehyde, and malononitrile (B47326) can be used to rapidly produce a library of pyrano[3,2-c]pyridones. nih.gov A similar strategy could be envisioned for pyrone-based scaffolds.
A summary of naturally occurring Asperpyrone-type compounds and their reported biological activities provides a foundational SAR dataset.
| Compound Name | Source Organism | Reported Biological Activity |
| This compound | Aspergillus welwitschiae, Aspergillus niger | Antibacterial activity against Helicobacter pylori tandfonline.com |
| Asperpyrone A | Aspergillus sp., Aspergillus fumigatus | Antibacterial effect on H. pylori, COX-2 inhibitory activity nih.govresearchgate.net |
| Asperpyrone C | Aspergillus welwitschiae, Aspergillus niger | - |
| Asperpyrone D | Aspergillus fumigatus | - |
| Aurasperone A | Aspergillus niger, Aspergillus fumigatus | Antibacterial effect on H. pylori, moderate radical scavenging effect nih.govresearchgate.netfrontiersin.org |
| Aurasperone F | Aspergillus sp. | Obvious COX-2 inhibitory activity |
| Fonsecinone A | Aspergillus niger, Aspergillus fumigatus | Antibacterial activity against drug-resistant bacteria researchgate.nettandfonline.com |
Combinatorial Chemistry Approaches for this compound Library Generation
Combinatorial chemistry offers a high-throughput strategy to generate large and diverse libraries of compounds, which is ideal for extensive SAR studies. researchgate.net This approach involves the systematic and repetitive connection of a set of "building blocks" in various combinations. nih.gov
Solid-Phase and Solution-Phase Synthesis: Combinatorial libraries can be generated using either solid-phase or solution-phase synthesis. In solid-phase synthesis, the growing molecule is attached to a resin bead, which facilitates purification by simple filtration. Solution-phase synthesis is also used, often in parallel formats, to create libraries of compounds.
Parallel Synthesis: This technique involves the simultaneous synthesis of a large number of compounds in separate reaction vessels. nih.gov For example, a core scaffold, such as a monomeric naphtho-γ-pyrone, could be distributed into a 96-well plate, and then a different building block could be added to each well to create a library of distinct derivatives.
Mix-and-Split Synthesis: The mix-and-split (or split-and-pool) method is a powerful technique for generating very large libraries of compounds. In this approach, the solid-phase resin is divided into several portions, each is reacted with a different building block, and then all portions are recombined. This process is repeated for several cycles, leading to an exponential increase in the number of unique compounds in the library.
By applying these combinatorial strategies to the this compound scaffold, it is possible to rapidly generate a vast number of analogues for biological screening. This allows for a more comprehensive exploration of the chemical space around the natural product, increasing the probability of discovering derivatives with improved potency, selectivity, and drug-like properties.
Biological Activities and Mechanistic Investigations of Asperpyrone B in Vitro and Cellular Focus
In Vitro Antimicrobial Activities of Asperpyrone B
This compound, a bis-naphtho-γ-pyrone produced by fungi such as Aspergillus niger and Alternaria alternata, has demonstrated notable antimicrobial properties in various in vitro studies. nih.govsemanticscholar.org These activities are part of a broader spectrum of biological effects exhibited by bis-naphtho-γ-pyrones, which also include antitumor and enzyme inhibitory capabilities. semanticscholar.org Research into this compound and related compounds has highlighted their potential as antimicrobial agents against a range of pathogenic and non-pathogenic microbes.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains (In vitro)
This compound has shown inhibitory effects against both Gram-positive and Gram-negative bacteria. semanticscholar.org The evaluation of its antibacterial potential is a key area of investigation, with studies focusing on determining its potency and understanding its mechanism of action.
The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible microbial growth in vitro. wikipedia.orgnih.gov Studies have determined the MIC values for this compound against several bacterial species. Research on this compound isolated from the endophytic fungus Aspergillus niger IFB-E003 revealed growth inhibition against Bacillus subtilis (Gram-positive) and Escherichia coli and Pseudomonas fluorescence (Gram-negative), with MIC values ranging from 1.9 to 31.2 μg/mL. semanticscholar.org
| Bacterial Strain | Gram Staining | Reported Minimum Inhibitory Concentration (MIC) (μg/mL) | Source |
|---|---|---|---|
| Bacillus subtilis | Gram-Positive | 1.9 - 31.2 | semanticscholar.org |
| Escherichia coli | Gram-Negative | 1.9 - 31.2 | semanticscholar.org |
| Pseudomonas fluorescence | Gram-Negative | 1.9 - 31.2 | semanticscholar.org |
The bacterial membrane is a crucial structure that provides a selective barrier and is essential for cell viability, regardless of the cell's metabolic state. nih.gov Many antimicrobial compounds exert their effects by disrupting the physical integrity or function of this membrane. nih.govfrontiersin.org This can occur through various models, such as pore formation or a detergent-like mechanism that removes lipids from the bilayer, leading to leakage of intracellular contents and cell death. mdpi.comwikipedia.org While these are established mechanisms for many antimicrobial agents, specific studies detailing the direct action of this compound on bacterial cellular membrane disruption are not prominently featured in the reviewed literature. The primary mechanism for related compounds appears to involve other targets.
For the broader class of naphtho-γ-pyrones, to which this compound belongs, research has moved beyond general mechanisms to identify specific molecular targets. researchgate.netresearchgate.net Molecular docking studies and subsequent validation assays have identified the bacterial enoyl-acyl carrier protein reductase (FabI) as a key antibacterial target for several related naphtho-γ-pyrones, including fonsecinones and aurasperones. researchgate.netresearchgate.net FabI is a crucial enzyme in the bacterial fatty acid synthesis pathway, making it an attractive target for antibiotic development. These compounds were found to bind to FabI and inhibit its enzymatic activity in a concentration-dependent manner. researchgate.net While this provides a plausible mechanism of action for this class of molecules, specific validation of FabI as a direct target for this compound has not been explicitly reported.
Cellular Membrane Disruption Mechanisms
Antifungal Efficacy against Pathogenic and Non-Pathogenic Fungi (In vitro)
In addition to its antibacterial properties, this compound has been evaluated for its efficacy against fungal species. The structural similarity of fungal and mammalian cells presents a challenge in antifungal drug development, making the identification of compounds with selective toxicity crucial. wikipedia.org
The ability to inhibit fungal growth is a key indicator of an antifungal agent's effectiveness. This is often quantified by the MIC value. jidc.org Studies on this compound have demonstrated its ability to inhibit the growth of the pathogenic fungi Trichophyton rubrum and Candida albicans, with MIC values reported to be in the range of 1.9 to 31.2 μg/mL. semanticscholar.org While these findings confirm the inhibition of fungal proliferation, specific investigations into the effect of this compound on the crucial early stage of fungal development, spore germination, are not detailed in the available research. semanticscholar.orgresearchgate.netbiorxiv.org
| Fungal Strain | Pathogenicity | Reported Minimum Inhibitory Concentration (MIC) (μg/mL) | Source |
|---|---|---|---|
| Trichophyton rubrum | Pathogenic | 1.9 - 31.2 | semanticscholar.org |
| Candida albicans | Pathogenic (Opportunistic) | 1.9 - 31.2 | semanticscholar.org |
Fungal Cell Wall/Membrane Integrity Perturbation
The fungal cell wall is a dynamic and essential structure that protects the cell from osmotic stress and other environmental insults. frontiersin.orgnih.gov Its integrity is crucial for fungal viability, making it a key target for antifungal agents. frontiersin.orgmdpi.com Compounds that disrupt the synthesis or organization of cell wall components, such as β-glucans and chitin, can lead to cell lysis and death. frontiersin.orgnih.gov
Some naphtho-γ-pyrones, the class of compounds to which this compound belongs, have demonstrated antifungal activity. researchgate.net For instance, Aurasperone A has shown activity against Candida albicans and Trichophyton rubrum. researchgate.net While direct studies on this compound's effect on fungal cell wall integrity are not extensively detailed in the provided results, the activity of related compounds suggests a potential mechanism involving the disruption of this vital barrier. The action of antifungal agents on the cell wall can involve the inhibition of key enzymes like β-1,3-glucan synthase, leading to a weakened cell wall and increased osmotic sensitivity. frontiersin.org
Ergosterol (B1671047) Biosynthesis Inhibition
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. patsnap.comnih.gov It is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. patsnap.commdpi.com The ergosterol biosynthesis pathway is a well-established target for many antifungal drugs, including azoles and polyenes. nih.govmdpi.comnih.gov Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and causing cell death. patsnap.comnih.gov
While specific studies detailing the direct inhibition of ergosterol biosynthesis by this compound were not found in the search results, the antifungal activity of related naphtho-γ-pyrones suggests this could be a possible mechanism of action. For example, β-Asarone has been shown to exhibit antifungal activity against Aspergillus niger by inhibiting ergosterol biosynthesis. researchgate.net Antifungal compounds can target various enzymes in the ergosterol pathway, such as lanosterol (B1674476) 14α-demethylase (targeted by azoles) or squalene (B77637) epoxidase. patsnap.comnih.gov The disruption of ergosterol synthesis is a common and effective antifungal strategy. patsnap.commdpi.com
Antiviral Properties and Cellular Mechanisms (In vitro)frontierspartnerships.orgh-brs.de
The antiviral activity of a compound is its ability to inhibit viral replication. This can occur at various stages of the viral life cycle, including attachment to the host cell, penetration, uncoating, replication of viral genetic material, synthesis of viral proteins, and release of new virus particles. nih.govnih.gov In vitro antiviral assays are crucial for the initial screening and characterization of potential antiviral agents. frontierspartnerships.orgnih.govfrontiersin.org
Bis-naphtho-γ-pyrones, the class of compounds that includes this compound, have been noted for a range of biological activities, including antiviral properties. nih.gov Specifically, they have been investigated for their potential to inhibit enzymes like HIV-1 integrase. researchgate.netnih.gov The cellular mechanisms of antiviral action can be diverse. For instance, some antiviral agents work by blocking the virus from entering the host cell, while others inhibit the enzymes necessary for the virus to replicate its genetic material. nih.govnih.gov The immune system also plays a critical role in combating viral infections, with antibodies neutralizing viruses and cytotoxic T cells killing infected cells. nih.govmdpi.com While direct in vitro antiviral data for this compound is not detailed in the provided results, the known activities of the broader bis-naphtho-γ-pyrone class suggest a potential for such properties. researchgate.netnih.gov
Antioxidant Properties and Cellular Protection Mechanismsresearchgate.netfrontierspartnerships.orgh-brs.denih.govmdpi.comnih.govnih.govgbcbio.com.cn
Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. mdpi.com These free radicals can cause oxidative stress, a process that can lead to cell damage. mdpi.com Asperpyrone-type bis-naphtho-γ-pyrones have been recognized for their antioxidant activities. nih.govnih.gov
Radical Scavenging Assays (e.g., DPPH, ABTS, ORAC)researchgate.netfrontierspartnerships.orgnih.gov
Several in vitro assays are commonly used to evaluate the radical scavenging capacity of compounds. These include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays. nih.govmdpi.comnih.gov These methods measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.comnih.gov
Naphtho-gamma-pyrones isolated from Aspergillus tubingensis have been evaluated for their radical scavenging activity using the ABTS assay, with Trolox equivalent antioxidant capacity values ranging from 2.4 to 14.6 μmol L−1. mdpi.com Another study on dimeric naphtho-γ-pyrones, including this compound, isolated from the edible fungus Pleurotus ostreatus, reported that these compounds exhibited modest antioxidant activities. nih.govtandfonline.com The DPPH assay is another widely used method to assess antioxidant potential. mdpi.comnih.gov
| Compound/Extract | Assay | Result | Source |
| Naphtho-gamma-pyrones | ABTS | Trolox equivalent antioxidant capacity: 2.4-14.6 μmol L−1 | mdpi.com |
| This compound and related compounds | Not specified | Modest antioxidant activity | nih.govtandfonline.com |
Modulation of Cellular Oxidative Stress Markers (In vitro)gbcbio.com.cn
Oxidative stress in cells can be assessed by measuring various biomarkers. nih.gov These markers can include the products of lipid peroxidation, such as malondialdehyde (MDA), and oxidized DNA bases, like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). mdpi.comfrontiersin.org A reduction in these markers in the presence of a compound indicates its potential to protect cells from oxidative damage. frontiersin.org
Naphtho-gamma-pyrones have shown the ability to protect cells from oxidant-induced injury. mdpi.com In a study using Chinese Hamster Ovary (CHO) cells, these compounds were able to protect against H2O2-mediated cell death. mdpi.com The protective effect was found to be more potent for compounds with a higher degree of hydroxyl group substitution. mdpi.com For example, some naphtho-gamma-pyrones exhibited strong protective effects with IC50 values on H2O2-mediated cell death as low as 2.25 μmol L−1. mdpi.com This suggests that these compounds can modulate cellular responses to oxidative stress, thereby enhancing cell viability. mdpi.com
| Compound Group | Cell Line | Oxidative Stressor | Effect | IC50 on Cell Death | Source |
| Naphtho-gamma-pyrones | CHO | H2O2 | Protective | 2.25 μmol L−1 to >1.8 mmol L−1 | mdpi.com |
Activation of Antioxidant Enzyme Systems
Cells possess an endogenous antioxidant defense system that includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govnih.gov These enzymes play a crucial role in detoxifying reactive oxygen species (ROS). nih.govnih.gov SOD converts superoxide radicals to hydrogen peroxide, which is then neutralized to water by CAT and GPx. nih.govnih.gov The activation of these enzyme systems is a key mechanism of cellular protection against oxidative stress. nih.govcsic.es
While direct evidence of this compound activating specific antioxidant enzymes is not detailed in the provided search results, the observed cellular protection against oxidative stress suggests a potential interaction with these systems. mdpi.com The ability of a compound to enhance the activity of these enzymes can bolster the cell's natural defenses against oxidative damage. nih.govcsic.es For instance, in various biological systems, an increase in the activity of SOD, CAT, and GPx is associated with a reduced state of oxidative stress. nih.gov This modulation of the endogenous antioxidant system is a significant aspect of the protective effects of many natural compounds. frontiersin.org
Cytotoxic Activities of this compound in Diverse Cancer Cell Lines (In Vitro Models)
This compound, a dimeric naphtho-γ-pyrone derived from the fungus Aspergillus niger, has demonstrated cytotoxic effects against various cancer cell lines in laboratory studies. nih.govebi.ac.uk Research indicates that this natural compound can inhibit the growth of cancer cells, with its efficacy varying among different cell types.
One study reported that this compound exhibited anticancer activity against the human pancreatic cancer cell line (PANC-1) with a half-maximal inhibitory concentration (IC50) value of 7.5 µM. nih.gov Another investigation involving the fractionation of an extract from Aspergillus niger IFB-E003, an endophyte found in Cynodon dactylon, identified this compound as one of the constituent compounds. ebi.ac.uk While this particular study highlighted the cytotoxic activity of a related compound, rubrofusarin (B1680258) B, against the colon cancer cell line SW1116, it underscores the potential of naphtho-γ-pyrones from this fungal source as a reservoir for anticancer agents. ebi.ac.uk
The cytotoxic potential of compounds isolated from various Aspergillus species has been a subject of considerable research. For instance, other metabolites from Aspergillus niger have shown potent activities against tumor cell lines such as HL-60 and A-549. sci-hub.se Although direct data for this compound against a wide array of cell lines is not extensively detailed in the provided context, the existing findings warrant further exploration of its cytotoxic spectrum. The table below summarizes the reported cytotoxic activity of this compound.
| Cell Line | Cancer Type | IC50 (µM) |
| PANC-1 | Pancreatic Cancer | 7.5 nih.gov |
Induction of Apoptosis Pathways
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its induction is a key mechanism for many anticancer therapies. genome.jpmdpi.com This process is primarily orchestrated through two main signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of cell death. researchgate.netgsea-msigdb.orgabcam.cnaging-us.com
The intrinsic pathway of apoptosis is centered around the mitochondria. abcam.cn In response to cellular stress, such as DNA damage or growth factor deprivation, the mitochondrial outer membrane becomes permeable, leading to the release of pro-apoptotic proteins like cytochrome c into the cytoplasm. genome.jpmdpi.com Cytochrome c then binds to the apoptotic protease-activating factor-1 (APAF-1), forming a complex known as the apoptosome, which in turn activates the initiator caspase-9. mdpi.com Activated caspase-9 proceeds to activate effector caspases, such as caspase-3, which then dismantle the cell by cleaving various cellular proteins. mdpi.comresearchgate.net
While specific studies detailing this compound's direct modulation of the mitochondrial pathway are not available in the provided search results, the general mechanism of action for many natural cytotoxic compounds involves triggering this pathway. For example, some therapies induce apoptosis by promoting the release of cytochrome c and subsequent caspase activation. mdpi.com The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process, with pro-apoptotic members (like Bax and Bak) promoting mitochondrial permeabilization and anti-apoptotic members (like Bcl-2 itself) inhibiting it. scielo.org.arresearchgate.net
The extrinsic pathway is initiated by the binding of extracellular death ligands, such as Fas ligand (FasL) or tumor necrosis factor (TNF), to their corresponding death receptors on the cell surface. genome.jpaging-us.com This ligand-receptor interaction leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruits and activates the initiator caspase-8, forming the death-inducing signaling complex (DISC). abcam.cnabeomics.com Activated caspase-8 can then directly activate effector caspases like caspase-3. gsea-msigdb.org
Furthermore, the extrinsic and intrinsic pathways are interconnected. Caspase-8 can cleave a protein called Bid, and the resulting truncated Bid (tBid) translocates to the mitochondria to promote the release of cytochrome c, thereby amplifying the apoptotic signal. abcam.cnnih.govmdpi.com Although direct evidence of this compound engaging the death receptor pathway is not explicitly provided, it is a common mechanism for anticancer compounds to induce apoptosis. aging-us.commdpi.com
Caspase Activation and Mitochondrial Pathway Modulation
Mechanisms of Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell proliferation. mednexus.org It consists of four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). creativebiolabs.net Checkpoints exist at various stages to ensure the fidelity of DNA replication and chromosome segregation, and dysregulation of this cycle is a hallmark of cancer. creativebiolabs.netwikipedia.org
Progression through the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs) which form complexes with their regulatory partners, the cyclins. mednexus.orgwikipedia.org For instance, cyclin D-CDK4/6 complexes are crucial for the G1 phase, while cyclin E-CDK2 governs the G1/S transition, and the cyclin B-CDK1 complex is essential for entry into mitosis. mednexus.orgmdpi.com
The activity of these cyclin/CDK complexes can be inhibited by CDK inhibitors (CKIs), such as p21 and p27. frontiersin.orgmdpi.com Many anticancer agents exert their effects by disrupting the normal regulation of cyclins and CDKs, leading to a halt in the cell cycle. For example, elevated levels of cyclin B are often observed in tumors, promoting uncontrolled cell division. wikipedia.org Conversely, inhibiting the formation of the cyclin B/CDK1 complex can prevent cells from entering mitosis. wikipedia.orgdovepress.com While the specific effects of this compound on cyclin/CDK regulation have not been detailed in the provided search results, this remains a plausible mechanism for its observed cytotoxic activity.
Cell cycle checkpoints are surveillance mechanisms that can halt the cell cycle in response to cellular stress, such as DNA damage. creativebiolabs.netnih.gov The G2/M checkpoint, for instance, prevents cells with damaged DNA from entering mitosis. wikipedia.orgd-nb.info This checkpoint is regulated by a complex signaling network involving proteins like ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related), which in turn activate checkpoint kinases Chk1 and Chk2. nih.govoncotarget.com
These kinases can then phosphorylate and inactivate proteins like Cdc25, a phosphatase required to activate the cyclin B/CDK1 complex. wikipedia.orgd-nb.info This inactivation prevents the cell from proceeding into mitosis, allowing time for DNA repair. d-nb.infooncotarget.com The tumor suppressor protein p53 also plays a critical role in checkpoint activation, often by inducing the expression of the CKI p21. wikipedia.orgoncotarget.com Although direct evidence linking this compound to the activation of specific cell cycle checkpoints is not available, this is a common mechanism by which cytotoxic compounds inhibit cancer cell proliferation. mdpi.com
Cyclin/CDK Regulation
Autophagy Modulation in Cancer Cells
Autophagy is a cellular process involving the degradation of cellular components via lysosomes, playing a dual role in cancer by either suppressing tumors in early stages or promoting their survival and progression under stress. nih.govfrontiersin.orgredalyc.org In established tumors, autophagy can be a cytoprotective mechanism, enabling cancer cells to tolerate metabolic stress, hypoxia, and anticancer treatments, which can lead to therapy resistance. nih.govoatext.com Consequently, the modulation of autophagy—either through inhibition or induction—is considered a promising strategy in cancer therapy. oatext.commdpi.com
While this compound has been identified as having cytotoxic activities against certain cancer cell lines, such as PANC-1 (pancreatic cancer), specific research directly investigating its role in modulating autophagy in these cells is not extensively documented in current literature. nih.gov The general strategy of targeting autophagy involves either inhibiting this protective mechanism to enhance the efficacy of other anticancer drugs or, conversely, inducing excessive autophagy to trigger cancer cell death. nih.govfrontiersin.org For instance, studies on ovarian cancer have shown that inhibiting autophagy can enhance cisplatin-induced apoptosis. frontiersin.org Given the crucial role of autophagy in cancer cell survival, investigating whether the cytotoxic effects of this compound are mediated through the modulation of autophagic pathways presents a valuable direction for future research. frontiersin.org
Inhibition of Angiogenesis-Related Processes (In vitro models)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. frontiersin.org The inhibition of angiogenesis is a clinically validated strategy in cancer treatment. frontiersin.org In vitro models are essential for the preliminary screening and mechanistic study of potential anti-angiogenic compounds.
Commonly used in vitro angiogenesis assays include:
Endothelial Cell Tube Formation Assay: This assay assesses the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form capillary-like structures on a basement membrane matrix. frontiersin.orgmdpi.com Potent anti-angiogenic agents can inhibit the formation of these networks. mdpi.com
Endothelial Cell Migration Assay: Often conducted as a "wound healing" or scratch assay, this method measures the ability of a confluent monolayer of endothelial cells to migrate and close a cell-free gap, mimicking a crucial step in angiogenesis. nih.gov
Endothelial Cell Proliferation Assay: This assay quantifies the effect of a compound on the proliferation rate of endothelial cells, a fundamental aspect of vessel growth. frontiersin.org
While the broader class of bis-naphtho-γ-pyrones, to which this compound belongs, is known for a variety of biological activities, specific studies detailing the effects of this compound on these in vitro models of angiogenesis are limited. researchgate.net Further research is required to determine if this compound can inhibit endothelial cell proliferation, migration, and tube formation, thereby elucidating any potential anti-angiogenic properties.
Molecular Targets and Signaling Pathways in Cancer Cells
Protein kinases are crucial regulators of most cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, making them prime therapeutic targets. sigmaaldrich.com A kinase inhibition profile, which assesses a compound's activity against a broad panel of kinases, is vital for understanding its specificity, potency, and potential off-target effects. sigmaaldrich.commrc.ac.uk
A detailed, broad-panel kinase inhibition profile for this compound is not widely available in the scientific literature. However, research into structurally related bis-naphtho-γ-pyrones has provided some insights into their targets. A study on compounds isolated from the fungus Aspergillus niger found that Asperpyrone A and other related molecules exhibited inhibitory activity against Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. researchgate.net While COX-2 is not a protein kinase, this finding highlights that compounds of this class can interact with key enzymatic targets. Given the therapeutic importance of kinase inhibitors, determining the specific kinase inhibition profile of this compound would be a critical step in characterizing its mechanism of action as an anticancer agent. nih.govresearchgate.net
Transcription factors are critical downstream effectors of signaling pathways that control cell differentiation, proliferation, and survival. The modulation of oncogenic transcription factors is a key mechanism for many anticancer compounds. jmb.or.kr Notably, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) and c-fos are crucial transcription factors involved in various cellular processes, and their dysregulation is implicated in both cancer and other diseases. nih.govnih.govbmbreports.org
Direct studies on this compound's effect on these specific transcription factors in cancer cells are scarce. However, extensive research on the closely related compound, Asperpyrone A , has demonstrated its ability to modulate NFATc1 and c-fos in the context of osteoclastogenesis. In RANKL-stimulated bone marrow macrophages (BMMs), Asperpyrone A was found to significantly down-regulate the protein and mRNA expression of both NFATc1 and c-fos. nih.govnih.govresearchgate.net This inhibition was linked to the suppression of the MAPK and NF-κB signaling pathways. nih.govnih.gov
Table 1: Effect of Asperpyrone A on Transcription Factors in RANKL-Induced BMMs
| Transcription Factor | Effect of Asperpyrone A Treatment | Associated Signaling Pathway | Reference |
| NFATc1 | Down-regulation of protein and mRNA expression; Inhibition of activity. | MAPK/NF-κB | nih.govnih.govresearchgate.net |
| c-fos | Down-regulation of protein and mRNA expression. | MAPK/NF-κB | nih.govnih.govresearchgate.net |
Note: The data presented is for Asperpyrone A, a structurally similar compound. The effects of this compound on these transcription factors require direct investigation.
The disruption of protein-protein interactions (PPIs) has emerged as a promising strategy for therapeutic intervention, particularly in cancer, where these interactions are fundamental to oncogenic signaling pathways. beilstein-journals.orgfrontiersin.org Targeting the often large and flat interfaces of PPIs presents a challenge, but interfering with these interactions can offer a high degree of specificity. frontiersin.orgkyoto-u.ac.jp Examples of targeted PPIs in cancer therapy include the interaction between the B-cell lymphoma 2 (Bcl-2) family of proteins and pro-apoptotic partners, or the interaction between Hsp90 and its co-chaperones or client proteins. nih.govmdpi.com
Currently, there is no specific evidence in the available literature demonstrating that this compound functions by disrupting a particular protein-protein interaction. Identifying whether this compound can interfere with key oncogenic PPIs would provide significant insight into its molecular mechanism and could open new avenues for its development as a targeted therapeutic agent. beilstein-journals.org
Transcription Factor Modulation (e.g., NFATc1, c-fos)
Anti-Inflammatory Effects and Immunomodulatory Activities (Cellular Models)
Chronic inflammation is a well-established driver of cancer development and progression. mdpi.com Many natural compounds exert their anticancer effects in part through anti-inflammatory and immunomodulatory activities. nih.govnih.gov Cellular models, particularly using macrophage cell lines like RAW 264.7 stimulated with lipopolysaccharide (LPS), are standard for evaluating these properties. nih.gov Key inflammatory pathways often studied include the NF-κB and MAPK signaling cascades, which lead to the production of pro-inflammatory mediators like TNF-α, various interleukins (ILs), and enzymes such as COX-2. researchgate.netmdpi.com
Direct studies on the anti-inflammatory activity of this compound are limited. However, the asperpyrone class of compounds has shown significant potential in this area. Research on related bis-naphtho-γ-pyrones, including Asperpyrone A, demonstrated notable inhibitory activity against COX-2. researchgate.net Furthermore, Asperpyrone A has been shown to suppress the activation of the NF-κB and MAPK signaling pathways. nih.govnih.gov Inhibition of the NF-κB pathway, in particular, is a well-known mechanism for reducing the expression of pro-inflammatory cytokines. nih.govpreprints.org These findings strongly suggest that this compound may possess similar anti-inflammatory and immunomodulatory properties, potentially by targeting the COX-2 and NF-κB pathways, although this requires direct experimental confirmation.
Inhibition of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)
Enzyme Inhibition Studies of this compound
This compound and its structural analogs have been evaluated for their ability to inhibit a range of enzymes, revealing a spectrum of potential therapeutic targets.
Investigations have identified several enzymes that are inhibited by naphtho-γ-pyrones.
Taq DNA Polymerase: While this compound itself was not explicitly reported as an inhibitor, closely related dimeric naphthopyrones, such as Asperpyrone A, fonsecinone A, and aurasperone A, have shown inhibitory activity against Taq DNA polymerase. nih.gov
Tyrosine Kinase and HIV-1 Integrase: The broader class of naphtho-γ-pyrones has been noted for its potential to inhibit tyrosine kinase and HIV-1 integrase. plos.orgresearchgate.net These enzymes are significant targets in cancer and antiviral therapies, respectively. clevelandclinic.orgnih.gov However, specific kinetic data for this compound's activity against these enzymes are not detailed in the reviewed sources.
Acetylcholine (B1216132) Esterase (AChE): In a study evaluating several naphtho-γ-pyrones for AChE inhibition, a key target in Alzheimer's disease management, this compound could not be tested due to insufficient quantities. plos.orgplos.orgnih.gov However, other asperpyrone-type compounds like fonsecinone A and aurasperone A demonstrated noteworthy AChE inhibitory activity. plos.org
Xanthine (B1682287) Oxidase (XO): this compound has been directly tested for its ability to inhibit xanthine oxidase, an enzyme involved in uric acid production and a target for gout therapy. oup.comprobiologists.com In a comparative study with three other naphtho-γ-pyrones, this compound was found to be an inhibitor, although it exhibited the least potency among the tested compounds. oup.comoup.com The general order of enzyme inhibition was determined to be aurasperone A > rubrofusarin B > fonsecinone A > this compound. oup.com
Table 1: Xanthine Oxidase Inhibitory Activity of Naphtho-γ-Pyrones
| Compound | Reported IC₅₀ | Reference |
|---|---|---|
| Aurasperone A | 10.9 µmol/l | oup.com |
| Rubrofusarin B | More potent than Fonsecinone A and this compound | oup.com |
| Fonsecinone A | Less potent than Aurasperone A and Rubrofusarin B | oup.com |
| This compound | Least potent of the four tested compounds | oup.com |
To understand the molecular basis of its inhibitory activity, this compound has been the subject of in silico molecular docking studies. A study investigating metabolites from Alternaria alternata explored the binding of this compound to bacterial enzymes. researchgate.netnih.gov The results indicated that this compound, along with the related fonsecinone A, binds with high affinity within a phenylalanine-rich cage and is surrounded by other hydrophobic residues in the active sites of multidrug efflux transporter AcrB and the ATP binding site of E. coli DNA gyrase. researchgate.netnih.gov Furthermore, molecular docking simulations of related compounds with acetylcholine esterase have been performed to elucidate theoretical binding modes, which were found to be consistent with experimental inhibition results. plos.org
Structure-activity relationship (SAR) analyses provide insights into how a molecule's chemical structure relates to its biological activity. gardp.org For the naphtho-γ-pyrones, comparative studies have begun to outline these relationships. In the context of xanthine oxidase inhibition, the observed potency order (aurasperone A > rubrofusarin B > fonsecinone A > this compound) suggests that specific structural features and substitution patterns on the pyrone rings are critical for potent inhibition. oup.comoup.com Similarly, studies on related pyrones against H. pylori indicated that the bis-naphtho-γ-pyrone structure was crucial for antibacterial effects. researchgate.net The variation in activity among closely related compounds like Asperpyrone A and B underscores the importance of subtle structural differences in determining the degree of enzyme inhibition.
Structure Activity Relationship Sar Studies and Pharmacophore Analysis of Asperpyrone B
Correlation of Structural Features with Biological Activities
The biological activity of Asperpyrone B and related bis-naphtho-γ-pyrones is intrinsically linked to their chemical structure. These compounds, produced by various species of the genus Aspergillus, are known to exhibit a range of biological effects, including antibacterial and cyclooxygenase-2 (COX-2) inhibitory activities. researchgate.netresearchgate.net
Preliminary SAR studies on the broader class of bis-naphtho-γ-pyrones suggest that specific structural motifs are critical for their bioactivity. For instance, research on a series of these compounds, including this compound, has indicated that they possess notable antibacterial effects against Helicobacter pylori. researchgate.net The dimeric nature of these naphtho-γ-pyrones appears to be a significant factor, with studies suggesting that bis-naphtho-γ-pyrones are generally more active than their monomeric counterparts. plos.org
Furthermore, the arrangement of the pyrone ring on the naphthalene (B1677914) core, distinguishing between linear and angular naphtho-γ-pyrones, also influences biological activity. plos.org The presence and position of substituent groups, such as hydroxyl and methoxy (B1213986) groups, play a pivotal role. For example, in the context of COX-2 inhibition, the existence of a free hydroxyl group at the C-8 position has been identified as a key feature for enhanced inhibitory activity in some bis-naphtho-γ-pyrones. nih.gov
Comparative Analysis of this compound Derivatives and Analogues
To further understand the SAR of this compound, a comparative analysis with its derivatives and analogues is essential. A number of related compounds, such as Asperpyrone A, Aurasperone A, and Aurasperone F, have been isolated and their biological activities evaluated alongside this compound. researchgate.net
A study investigating the antibacterial activity of these compounds against H. pylori provides valuable comparative data. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a bacterium, were determined for each compound. This allows for a direct comparison of their potency.
| Compound | MIC (μg/mL) against H. pylori |
|---|---|
| Asperpyrone A | 16.0 |
| This compound | 32.0 |
| Aurasperone A | 4.0 |
| Aurasperone F | 8.0 |
Data sourced from Gou et al., 2020 researchgate.net
From this data, it is evident that Aurasperone A exhibits the most potent activity against H. pylori, with an MIC of 4.0 μg/mL, followed by Aurasperone F, Asperpyrone A, and then this compound. researchgate.net This highlights that subtle structural differences between these analogues can lead to significant variations in their antibacterial efficacy. These differences often lie in the position and nature of substituent groups on the core naphtho-γ-pyrone scaffold.
Computational Chemistry Approaches in SAR Elucidation
Modern drug discovery heavily relies on computational methods to predict and explain the biological activity of chemical compounds. These in silico techniques provide a theoretical framework to understand ligand-receptor interactions and to guide the synthesis of more potent and selective analogues.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking could be employed to predict its binding mode within the active site of a target protein, such as COX-2. This would allow for a detailed visualization of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its binding affinity.
Following docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the this compound-protein complex over time. MD simulations provide insights into the conformational changes that may occur upon ligand binding and can help to assess the stability of the predicted binding mode. While specific studies on this compound are not widely available, these methods are standard in the field for analyzing ligand-receptor interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org The goal of QSAR is to develop a model that can predict the activity of new, unsynthesized compounds.
For a series of this compound analogues, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical relationship between these descriptors and the observed biological activity. A robust QSAR model could then be used to guide the design of new this compound derivatives with potentially enhanced activity.
Pharmacophore Model Development and Validation
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
Developing a pharmacophore model for this compound and its active analogues would involve identifying the common structural features that are essential for their biological activity. This model could then be used as a 3D query to screen large chemical databases for novel compounds that possess the desired pharmacophoric features and are therefore likely to exhibit similar biological activity. The model's predictive power would be validated by assessing its ability to distinguish between known active and inactive compounds.
Identification of Key Functional Groups for Potency and Selectivity
Based on the available SAR data for the broader class of bis-naphtho-γ-pyrones, several functional groups can be highlighted as potentially crucial for the potency and selectivity of this compound.
Ecological Roles and Biotechnological Applications of Asperpyrone B
Ecological Significance of Asperpyrone B in Fungal Interactions
Fungi, as decomposers and symbionts, play a crucial role in ecosystems. ck12.orgresearchgate.net The production of secondary metabolites like this compound is a key strategy in their interactions with other organisms. researchgate.net These compounds can act as signaling molecules or defense agents, influencing the structure and dynamics of microbial communities.
The production of this compound is a clear example of interference competition, where one organism produces toxins to inhibit the growth of its competitors. nih.gov Fungi produce a vast array of secondary metabolites that provide a competitive advantage in their environment. mdpi.com
Aspergillus niger IFB-E003, an endophytic fungus isolated from Cyndon dactylon, produces this compound, which has been shown to inhibit the growth of various bacteria and fungi. mdpi.comcreamjournal.org This antimicrobial activity helps the fungus to secure resources and space by suppressing competing microbes. mdpi.comcreamjournal.org The production of such compounds is a vital defense mechanism, particularly in nutrient-rich environments where competition is fierce.
The table below summarizes the antimicrobial activity of this compound and associated compounds from Aspergillus niger IFB-E003. mdpi.comcreamjournal.org
| Target Organism | Type | Compound(s) | MIC (µg/mL) |
| Bacillus subtilis | Bacterium | This compound, Aurasperone A, Fonscinone A | 1.9 - 31.2 |
| Escherichia coli | Bacterium | This compound, Aurasperone A, Fonscinone A | 1.9 - 31.2 |
| Pseudomonas fluorescence | Bacterium | This compound, Aurasperone A, Fonscinone A | 1.9 - 31.2 |
| Trichophyton rubrum | Fungus | This compound, Aurasperone A, Fonscinone A | 1.9 - 31.2 |
| Candida albicans | Fungus | This compound, Aurasperone A, Fonscinone A | 1.9 - 31.2 |
MIC: Minimum Inhibitory Concentration
This compound has been isolated from endophytic Aspergillus species found in various plants, including Garcinia smeathmannii and the marine alga Leathesia nana. researchgate.nettandfonline.com The presence of this compound within the plant suggests a role in defending the host against microbial invasion. creamjournal.org For instance, the endophytic fungus Aspergillus niger IFB-E003, isolated from the grass Cyndon dactylon, produces this compound along with other antimicrobial compounds, likely contributing to the host's defense. creamjournal.org This symbiotic relationship highlights the intricate chemical communication and co-evolution between fungi and their plant hosts. mdpi.com
Role in Microbial Competition and Defense Mechanisms
Bioprospecting for Novel this compound-Producing Organisms
The search for novel natural products, or bioprospecting, has led scientists to explore diverse and often extreme environments for microorganisms with unique metabolic capabilities. nih.govfrontiersin.org Fungi, particularly those from underexplored habitats, are a primary target in the quest for new bioactive compounds like this compound. nih.gov
Marine environments, with their unique physical and chemical conditions, harbor a vast diversity of fungi that produce novel secondary metabolites. nih.govfrontiersin.org Marine-derived fungi, including various Aspergillus species, have been identified as producers of this compound. nih.govnih.govtandfonline.com
For example, Aspergillus niger SCSIO Jcsw6F30, isolated from the marine alga Sargassum sp., is a notable producer of asperpyrone-type compounds. nih.govmdpi.com Similarly, Aspergillus foetidus KMM 4694, obtained from marine sediment, has also been found to produce this compound. tandfonline.com The screening of these marine-derived fungi has not only expanded the known sources of this compound but has also revealed a rich chemical diversity within the bis-naphtho-γ-pyrone class of compounds.
The following table lists some marine-derived fungal species known to produce this compound and related compounds.
| Fungal Species | Source | Isolated Compounds |
| Aspergillus niger SCSIO Jcsw6F30 | Marine alga (Sargassum sp.) | Asperpyrone A, Aurasperone C, Aurasperone F |
| Aspergillus foetidus KMM 4694 | Marine sediment | This compound, Rubrofusarin (B1680258) B, Fonsecinones A & B, Aurasperones A, B & F, Dianhydro-aurasperone C |
| Aspergillus sp. XNM-4 | Brown algae (Leathesia nana) | Asperpyrone A, this compound, Aurasperone F |
| Rhizopus oryzae | Marine sponge (Dendrectilla tremitersis) | Asperpyrone A, Dianhydroaurasperone C |
Traditional bioprospecting relies on culturing microorganisms in the laboratory, a method that captures only a fraction of the microbial diversity present in an environment. nih.gov Metagenomics offers a culture-independent approach to access the genetic potential of entire microbial communities. nih.govresearchgate.net By extracting and sequencing DNA directly from environmental samples, researchers can identify biosynthetic gene clusters (BGCs) responsible for the production of secondary metabolites like this compound. nih.govfrontiersin.org
This approach allows for the discovery of novel biosynthetic pathways from uncultured microorganisms. nih.govmdpi.com The process involves creating a metagenomic library from environmental DNA, which can then be screened for specific gene sequences associated with the production of polyketides, the precursors to naphtho-γ-pyrones. frontiersin.orgnih.gov Identifying the BGC for this compound would enable its production in a heterologous host, providing a sustainable and scalable source for this valuable compound. While specific metagenomic studies focused solely on this compound are not yet prevalent, the general methodology holds immense promise for uncovering new producers and novel structural analogs. researchgate.net
Screening of Diverse Microbial Collections (e.g., Marine-derived fungi)
Potential Biotechnological Applications and Research Tools
The unique chemical structure and biological activities of this compound and its derivatives make them valuable candidates for various biotechnological applications. mdpi.com Their role as enzyme inhibitors and their antimicrobial properties position them as important research tools and potential leads for drug development.
Research has shown that some asperpyrone-type bis-naphtho-γ-pyrones exhibit inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.govnih.gov For instance, aurasperone C and asperpyrone A, compounds closely related to this compound, have demonstrated significant COX-2 inhibition. nih.gov Furthermore, this compound and its analogs have shown inhibitory effects on xanthine (B1682287) oxidase, an enzyme implicated in gout. bvuict.in These findings highlight the potential of this compound and related compounds as scaffolds for developing new anti-inflammatory agents.
The antimicrobial properties of this compound also make it a valuable tool for studying microbial interactions and for discovering new antimicrobial leads. mdpi.comsemanticscholar.org Its activity against a range of bacteria and fungi underscores its potential in addressing the growing challenge of antimicrobial resistance. semanticscholar.org
As a Research Tool for Pathway Elucidation or Target Validation
The study of this compound and its related compounds has provided valuable tools for understanding fungal metabolic pathways. nih.gov The genome sequencing of Aspergillus niger revealed a multitude of gene clusters predicted to be involved in producing secondary metabolites, many of which were yet to be identified. ebi.ac.uknih.gov
Researchers have identified the polyketide synthase (PKS) encoding gene, albA, as responsible for producing the precursor for both 1,8-dihydroxynaphthalene (DHN) melanin (B1238610) (a spore pigment) and a family of naphtho-γ-pyrones, including this compound. ebi.ac.uknih.gov The creation of an A. niger strain where the albA gene is deleted results in an organism devoid of naphtho-γ-pyrone production. nih.gov This genetically modified strain serves as a powerful research tool, simplifying the analysis of culture extracts and greatly facilitating the elucidation of other, previously hidden, biosynthetic pathways within the fungus. ebi.ac.uknih.gov
Furthermore, small molecules derived from screening processes can be instrumental in validating new drug targets. ddtjournal.com Chemical probes are used to explore and confirm the function of proteins in disease pathways. nih.gov The process of target validation involves evaluating a biomolecule's potential at the molecular, cellular, and whole-organism levels. ddtjournal.comnih.gov Compounds identified through high-throughput screening, known as "hits," can serve as useful tools for this validation process. ddtjournal.com While not explicitly detailed for this compound itself, its activity profile suggests its potential use as such a chemical probe in validating targets related to its observed bioactivities.
Lead Compound Identification for Drug Discovery (excluding clinical development)
A lead compound is a chemical entity with pharmacological activity that serves as a starting point for chemical modifications to develop new drugs. wikipedia.orglibretexts.org this compound and its structural relatives have demonstrated several biological activities that position them as promising lead compounds for drug discovery. mdpi.comnih.gov
Bis-naphtho-γ-pyrones as a class have been reported to possess antitumor, antimicrobial, and enzyme inhibitory properties. nih.govmdpi.com Specifically, this compound has been identified as having anticancer activity. e-century.us In one study, it demonstrated cytotoxicity against the PANC-1 human pancreatic cancer cell line. e-century.us Other closely related asperpyrone-type compounds have shown inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer, marking the first report of such activity for this class of compounds. mdpi.comnih.gov For example, aurasperone C and asperpyrone A exhibited significant COX-2 inhibition. nih.gov
The table below summarizes the cytotoxic activity of this compound and related compounds, highlighting their potential as lead structures for anticancer drug development.
| Compound | Cell Line | Activity | IC₅₀ Value | Citation |
| This compound | PANC-1 (Pancreatic Cancer) | Anticancer | 7.5 µM | e-century.us |
| Asperpyrone A | SK-OV-3 (Ovarian Cancer) | Anticancer | 8.0 µM | e-century.us |
| Asperpyrone A | N/A | COX-2 Inhibition | 6.4 µM | nih.gov |
| Aurasperone C | N/A | COX-2 Inhibition | 4.2 µM | nih.gov |
| Aurasperone F | N/A | COX-2 Inhibition | 11.1 µM | nih.gov |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The identification of these bioactivities is a crucial first step in the drug discovery pipeline, suggesting that the asperpyrone scaffold is a valuable template for medicinal chemists to design more potent and selective therapeutic agents. upmbiomedicals.com
Applications in Agricultural or Industrial Biotechnology (non-human use)
The applications of this compound and related naphtho-γ-pyrones extend into agricultural and industrial biotechnology. mdpi.commdpi.com Many of these compounds are produced by fungi like Aspergillus niger and Aspergillus tubingensis, which are considered "workhorses" of industrial biotechnology due to their metabolic productivity. mdpi.comresearchgate.net The ability to produce these compounds in large quantities through fermentation makes them candidates for various applications. mdpi.com
In agriculture, secondary metabolites from plants and microbes are explored as alternatives to synthetic pesticides. mdpi.com Naphtho-γ-pyrones have demonstrated a spectrum of activities, including insecticidal and antimicrobial effects, that are relevant for crop protection. mdpi.com For instance, this compound, isolated from the endophytic fungus Aspergillus niger IFB-E003, showed growth inhibition against several bacteria and fungi. mdpi.com Its activity against fungal strains like Trichophyton rubrum and Candida albicans highlights its potential as a broad-spectrum antifungal agent. mdpi.com
Research has also demonstrated the efficacy of related compounds against significant plant pathogens. Fonsecinone A and (R)-3-hydroxybutanonitrile, isolated alongside Asperpyrone A from an endophytic Aspergillus sp., were active against phytopathogenic fungi such as Gibberella saubinetti, Magnaporthe grisea, and Botrytis cinerea. researchgate.net The antimicrobial activities of this compound and its analogs suggest they could play a role in protecting host plants from pathogens. mdpi.comijpsonline.com
The table below details the antimicrobial activity of this compound against various microbes.
| Compound | Target Microbe | Type | Activity (MIC) | Citation |
| This compound | Bacillus subtilis | Bacterium | 1.9 - 31.2 µg/mL | mdpi.com |
| This compound | Escherichia coli | Bacterium | 1.9 - 31.2 µg/mL | mdpi.com |
| This compound | Pseudomonas fluorescence | Bacterium | 1.9 - 31.2 µg/mL | mdpi.com |
| This compound | Trichophyton rubrum | Fungus | 1.9 - 31.2 µg/mL | mdpi.com |
| This compound | Candida albicans | Fungus | 1.9 - 31.2 µg/mL | mdpi.com |
MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical that prevents visible growth of a microorganism.
These findings underscore the potential of this compound as a natural product for development into a biopesticide for sustainable agricultural practices. ijpsonline.com
Future Directions and Research Challenges for Asperpyrone B
Advancements in Asperpyrone B Biosynthetic Engineering and Synthetic Biology
The quest to fully harness the potential of this compound and related compounds is increasingly turning towards biosynthetic engineering and synthetic biology. These fields offer powerful tools to enhance production, uncover novel derivatives, and understand the intricate molecular machinery responsible for their creation.
The industrial-scale production of this compound, a secondary metabolite from fungi like Aspergillus niger, is often limited by the low yields obtained under standard laboratory conditions. asm.org Genetic engineering presents a robust solution to this challenge by enabling targeted modifications of the fungal host. mdpi.com The advent of precise genome editing tools, particularly the CRISPR/Cas9 system, has revolutionized the ability to manipulate filamentous fungi. mdpi.comnih.gov
Key strategies for enhancing the production of polyketides like this compound include:
Promoter Replacement: A common strategy involves replacing the native promoter of a biosynthetic gene cluster with a strong, constitutive promoter. nih.gov For instance, promoters like glaA and gpdA have been successfully used in Aspergillus species to drive high-level expression of target genes. nih.gov This forced expression can activate the entire associated gene cluster, leading to increased metabolite production. nih.gov
Overexpression of Pathway-Specific Transcription Factors: Many secondary metabolite gene clusters are controlled by specific transcription factors. Overexpressing these regulatory genes can unlock the entire pathway, significantly boosting the output of the final product. nih.gov
Elimination of Competing Pathways: The metabolic flux in a cell is distributed among various pathways. By identifying and knocking out genes involved in competing metabolic pathways, precursor molecules like acetyl-CoA and malonyl-CoA can be funneled towards this compound biosynthesis, thereby increasing yield. mdpi.comnih.gov
Chromatin Remodeling: Some biosynthetic gene clusters are "silent" under normal conditions due to condensed chromatin structure. Using chemical epigenetics (e.g., histone deacetylase or DNA methyltransferase inhibitors) or deleting genes involved in chromatin modification can de-repress these silent clusters and enhance production. nih.gov
These genetic manipulation techniques, often used in combination, provide a powerful toolkit for overcoming the production bottlenecks of valuable secondary metabolites.
| Genetic Manipulation Strategy | Description | Application in Fungi |
| Promoter Replacement | Swapping the native promoter of a biosynthetic gene with a stronger, constitutive promoter to increase gene expression. | Used in Aspergillus to force expression of entire gene clusters. nih.gov |
| Transcription Factor Overexpression | Increasing the expression of specific transcription factors that regulate a secondary metabolite pathway. | Can activate the entire associated gene cluster for a metabolite. nih.gov |
| Gene Knockout | Deleting genes of competing metabolic pathways to redirect precursors to the desired product. | Increases the availability of common building blocks like malonyl-CoA. mdpi.comnih.gov |
| Chromatin Remodeling | Using chemical inhibitors or genetic deletion to open chromatin structure and activate silent gene clusters. | Has been successful in uncovering new biosynthetic gene clusters in Aspergillus nidulans. nih.gov |
| CRISPR/Cas9 Genome Editing | A precise tool for targeted gene knockouts, insertions, and replacements to engineer metabolic pathways. | Widely applied for precise genome editing in filamentous fungi like Aspergillus oryzae and Aspergillus niger. mdpi.comnih.gov |
The genomes of fungi like Aspergillus niger contain a vast number of biosynthetic gene clusters (BGCs), many of which are cryptic or silent under standard laboratory cultivation. asm.orgfrontiersin.org This genomic "dark matter" represents a largely untapped reservoir of novel natural products, potentially including analogues of this compound with unique bioactivities.
Several strategies are being employed to awaken these silent BGCs and explore this hidden chemical diversity:
Genomic Mining: Comparative genomics allows for the identification of putative BGCs by comparing the genome of a producer strain with others. nih.gov For example, the fumonisin cluster in A. niger was identified through comparison with the known cluster in Gibberella moniliformis. nih.gov A similar approach can be used to find clusters related to the one responsible for this compound.
OSMAC Approach: The "One Strain, Many Compounds" (OSMAC) strategy involves systematically altering cultivation parameters (e.g., media composition, temperature, pH, co-cultivation with other microbes) to trigger the expression of different silent BGCs. asm.orgfrontiersin.org
Heterologous Expression: This involves cloning a silent BGC from its native host and expressing it in a more genetically tractable host organism, like Aspergillus oryzae, which is well-suited for producing secondary metabolites. nih.gov
Epigenetic Modification: As mentioned previously, treating fungal cultures with epigenetic modifiers like DNA methyltransferase inhibitors can induce the expression of otherwise silent BGCs, leading to the production of novel compounds. dntb.gov.ua
The application of these methods to Aspergillus species has already led to the discovery of numerous previously unknown secondary metabolites. researchgate.net A key challenge lies in the fact that the sheer quantity of known naphtho-γ-pyrones produced by A. niger can mask the presence of novel, less abundant compounds during chromatographic analysis, necessitating advanced analytical techniques for detection and characterization. nih.gov
Refining Genetic Manipulation Strategies for Enhanced Production
Discovery and Validation of Novel Molecular Targets for this compound
Identifying the specific cellular components with which this compound interacts is crucial for understanding its mechanism of action and developing it for therapeutic or biotechnological applications. Modern "omics" technologies provide powerful, unbiased approaches to pinpoint these molecular targets.
Proteomics and metabolomics offer a systems-biology lens to view the effects of a compound on a cell. nih.gov These technologies provide a snapshot of the complete set of proteins (proteome) and small-molecule metabolites (metabolome) at a specific moment, revealing the cellular response to an external stimulus like this compound. frontiersin.orgmdpi.com
Proteomics in Target Identification: Mass spectrometry-based proteomics can identify and quantify thousands of proteins in a sample. mdpi.com When cells or an organism are treated with this compound, changes in the abundance or post-translational modification state of specific proteins can indicate a direct or indirect interaction. frontiersin.orgmetsysbio.com For example, if this compound binds to and inhibits an enzyme, the levels of that enzyme's substrates may increase while its products decrease—a change that can be detected via metabolomics. This provides a functional readout of target engagement. nih.gov
Metabolomics in Target Identification: Metabolomics captures the dynamic endpoints of cellular processes. biocompare.com By comparing the metabolic profiles of treated versus untreated cells, researchers can identify pathways that are perturbed by this compound. biocompare.com A significant accumulation or depletion of a particular metabolite can point towards the protein or enzyme that this compound targets. nih.gov This approach is particularly powerful for identifying targets of small molecules that alter enzyme activity. nih.gov
Integrating proteomics and metabolomics data provides a comprehensive view of the biochemical alterations induced by a compound, strengthening the evidence for potential molecular targets and elucidating the underlying mechanism of action. frontiersin.orgmdpi.com
| 'Omics' Technology | Principle | Application in Target ID |
| Proteomics | Large-scale study of proteins, their structures, and functions. | Identifies changes in protein expression or modification state upon compound treatment, suggesting direct or indirect interaction. frontiersin.orgmetsysbio.com |
| Metabolomics | Comprehensive analysis of small molecules (metabolites) within a biological system. | Detects perturbations in metabolic pathways, which can pinpoint the enzyme or protein targeted by the compound. nih.govbiocompare.com |
| Multi-omics Integration | Combining data from proteomics, metabolomics, and genomics. | Provides a holistic view of the compound's effect, enabling more robust target identification and mechanism-of-action studies. mdpi.commetsysbio.com |
CRISPR-Cas9 technology has enabled powerful genetic screening approaches to systematically link genes to cellular functions. wikipedia.org Genome-wide CRISPR knockout screens can be used to identify which genes, when ablated, produce a phenotype of interest, such as sensitizing cancer cells to a drug or modulating a specific cellular process. nih.govtangotx.com
This approach can be ingeniously applied to validate targets for this compound. The core principle is to find genes whose knockout mimics or alters the phenotype caused by this compound treatment. For instance, if this compound is known to inhibit cell growth, a CRISPR screen could identify genes that, when knocked out, also inhibit growth. If the gene for a suspected protein target is among the "hits" from this screen, it provides strong genetic evidence that the protein is a key mediator of the compound's effect. plos.org This creates a direct correlation between the phenotype (e.g., cell death) and the target gene. nih.gov Such screens have been successfully used to identify novel therapeutic targets in cancer research and to understand the mechanisms of drug action. nih.govtangotx.com
Application of Proteomics and Metabolomics in Target Identification
Development of Advanced Synthetic Strategies for Complex this compound Analogues
While biosynthesis is a powerful source of natural products, chemical synthesis offers unparalleled flexibility to create novel analogues with improved properties. The development of advanced synthetic strategies is essential for exploring the structure-activity relationship of this compound and generating derivatives that are not accessible through biological means. nih.gov
Modern synthetic chemistry has moved towards strategies that are efficient, modular, and diversity-oriented. nih.govnih.gov For complex polyketide-derived structures like this compound, which features a dimeric naphtho-γ-pyrone scaffold, several advanced strategies are relevant:
Biomimetic Synthesis: This approach draws inspiration from the proposed biosynthetic pathway of the natural product. engineering.org.cn Chemists design synthetic routes that mimic key steps of the natural process, such as the dimerization of pyrone monomers. mdpi.com This can be a highly efficient way to construct complex molecular architectures. engineering.org.cn
Diversity-Oriented Synthesis (DOS): DOS aims to generate a large collection of structurally diverse molecules from a common starting material or intermediate. This is achieved through divergent reaction pathways, allowing for the rapid creation of a library of this compound analogues with varied substituents and stereochemistry. nih.gov
Modular Synthesis: This strategy involves the synthesis of key building blocks or "modules" of the target molecule, which are then assembled in a convergent manner. nih.gov For this compound analogues, one module could be the naphtho-γ-pyrone core, which could then be coupled with various other fragments. This allows for the systematic modification of different parts of the molecule to probe their functional importance. mdpi.com
These synthetic strategies enable the creation of analogues with simplified structures for easier synthesis, modified pharmacophores for enhanced potency, or new functional groups for probing biological interactions. nih.gov Such work is critical for transforming a natural product lead into a viable therapeutic or chemical tool.
Innovation in Stereocontrol and Scaffold Modifications
A significant challenge in the total synthesis of this compound and its analogs lies in achieving precise stereocontrol. The molecule possesses multiple stereocenters, and their specific spatial arrangement is crucial for biological activity. Future synthetic strategies will need to focus on developing novel catalytic systems and asymmetric methodologies to control the formation of these stereocenters with high selectivity.
Furthermore, systematic modifications of the this compound scaffold are essential to explore its structure-activity relationship (SAR) and to optimize its pharmacological properties. nih.gov Key areas for modification include:
Alterations to the pyrone core: Investigating the impact of substituting the pyrone ring with other heterocyclic systems. researchgate.net
Functional group manipulation: Modifying the existing hydroxyl and methoxy (B1213986) groups to enhance potency, selectivity, or pharmacokinetic properties. slideshare.net
Side-chain variations: Exploring the effect of different alkyl and aryl side chains on the molecule's bioactivity.
These modifications, guided by computational modeling and SAR studies, will be instrumental in designing new analogs with improved therapeutic profiles. nih.govslideshare.net
Green Chemistry Approaches in this compound Synthesis
Traditional multi-step organic syntheses often involve the use of hazardous reagents and solvents, generating significant chemical waste. nih.gov The principles of green chemistry offer a framework for developing more environmentally benign and sustainable synthetic routes to this compound and its derivatives. nih.govyale.edu Future research in this area should prioritize:
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.org
Use of Safer Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. nih.gov
Catalysis: Employing highly selective and recyclable catalysts, including biocatalysts like enzymes, to reduce the need for stoichiometric reagents and minimize derivatization steps. yale.eduacs.org
Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption. acs.org
The adoption of green chemistry principles will not only reduce the environmental impact of this compound synthesis but also potentially lead to more efficient and cost-effective production methods. digitallibrary.co.in
Integration of High-Throughput Screening and Artificial Intelligence in this compound Research
The discovery of novel biological activities and the prediction of the therapeutic potential of this compound analogs can be significantly accelerated by leveraging modern technologies like high-throughput screening (HTS) and artificial intelligence (AI).
Automated Screening for Novel Activities
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a variety of biological targets. uib.nocolorado.edu By creating a focused library of this compound analogs with diverse structural modifications, HTS can be employed to:
Identify new therapeutic targets: Screen for inhibitory or modulatory activity against a wide range of enzymes, receptors, and signaling pathways.
Discover novel bioactivities: Uncover previously unknown biological effects, such as antimicrobial, antiviral, or immunomodulatory properties. nih.gov
Optimize lead compounds: Quickly assess the potency and selectivity of newly synthesized analogs to guide further medicinal chemistry efforts. nih.govfrontiersin.org
The data generated from HTS campaigns will be invaluable for building a comprehensive understanding of the pharmacological potential of the this compound scaffold. ulb.ac.be
AI-Driven Prediction of this compound Bioactivity and SAR
Artificial intelligence and machine learning algorithms are transforming drug discovery by enabling the prediction of a compound's biological activity based on its chemical structure. biostrand.aiuminho.pt For this compound research, AI can be utilized to:
Predict bioactivity: Develop predictive models that can estimate the biological activity of virtual this compound analogs before they are synthesized, saving time and resources. mdpi.comnih.gov
Elucidate Structure-Activity Relationships (SAR): Analyze large datasets from HTS and other assays to identify the key structural features that govern a compound's activity and selectivity. slideshare.netnih.gov
Generate novel molecular structures: Employ generative AI models to design new this compound derivatives with desired properties, such as enhanced potency or reduced toxicity. biostrand.ai
The integration of AI will provide powerful in silico tools to guide the rational design and optimization of this compound-based drug candidates. nih.gov
Exploration of this compound's Role in Inter-Kingdom Chemical Ecology
Natural products like this compound often play crucial roles in the chemical communication and interactions between different organisms in their native environment. researchgate.net This "chemical ecology" provides a rich context for understanding the evolutionary origins and potential ecological functions of these molecules. frontiersin.org Future research should investigate the role of this compound in:
Fungal-Bacterial Interactions: Determining if this compound acts as a signaling molecule or a competitive agent in the interactions between Aspergillus species and surrounding bacteria. nih.govnih.gov
Fungal-Plant/Host Interactions: Exploring whether this compound is involved in the symbiotic or pathogenic relationships between Aspergillus fungi and their plant or animal hosts. frontiersin.org
Defense Mechanisms: Investigating if this compound serves as a defense compound, protecting the producing fungus from predation or competition. mdpi.com
Understanding the ecological significance of this compound could reveal novel biological activities and provide insights into new therapeutic applications, such as the development of new antimicrobial or anti-biofilm agents. sjtu.edu.cn
Q & A
Q. What experimental methodologies are recommended for isolating Asperpyrone B from fungal sources?
this compound is typically isolated via solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques such as silica gel column chromatography (Si. C. C.), ODS C. C., and semi-preparative HPLC . For example, Alternaria alternata and Aspergillus niger strains cultured in solid media (e.g., GMM) yield this compound in fractions eluted with gradients like n-hexane-CHCl3-MeOH . Purity is confirmed via HPLC-DAD-MS, with UV-Vis spectra (λmax ~270–320 nm) and molecular ion peaks (e.g., [M+H]+ at m/z 459) .
Q. How is the structure of this compound characterized?
Structural elucidation relies on 1D/2D NMR (e.g., HMBC correlations for dimeric naphtho-γ-pyrone linkages) and high-resolution MS . Key NMR signals include downfield doublets for aromatic protons (δH 6.02–7.11) and methyl groups (δH 2.11–2.39) linked to flavasperone moieties . Absolute configuration determination may require circular dichroism (CD) spectroscopy, as demonstrated for related compounds in Pleurotus ostreatus .
Q. What are the standard assays for evaluating this compound's bioactivity?
- Antimicrobial activity : Agar well-diffusion (zone-of-inhibition) and broth microdilution (MIC/MBC determination) assays against pathogens like E. coli and S. aureus .
- Antiproliferative activity : MTT assay on cancer cell lines (e.g., DU-145, PC-3) with IC50 values calculated via dose-response curves .
- Molecular docking : MOE software for binding affinity analysis to targets like AcrB efflux pump or DNA gyrase ATP-binding sites .
Advanced Research Questions
Q. How do structural isomerizations (e.g., angular vs. linear pyrone moieties) impact this compound's bioactivity?
Isomerization alters binding affinity. For instance, the angular flavasperone moiety in this compound shows weaker antiproliferative activity (IC50: 61.4–136.7 µM) compared to Fonsecinone A (linear isomer; IC50: 13.3–28.6 µM) due to steric hindrance in hydrophobic pockets of cancer cell targets . Molecular docking reveals that linear isomers form stable π-π interactions with phenylalanine-rich regions of AcrB .
Q. What are the contradictions in reported IC50 values for this compound, and how should they be addressed?
Discrepancies arise from assay conditions (e.g., cell line variability, solvent concentrations). For example:
- IC50 against E. coli: 22.8–46.7 µM in broth microdilution .
- IC50 against PC-3 prostate cancer cells: 61.4 µM vs. 136.7 µM in separate studies . To mitigate variability, adhere to CLSI guidelines for antimicrobial assays and normalize cell viability assays using internal controls (e.g., ATP quantification) .
Q. What experimental designs optimize the yield of this compound in fungal co-cultures?
Co-culturing Stachybotrys sp. with Aspergillus sclerotiorum enhances secondary metabolite production via interspecies competition. Use EtOAc extraction followed by iterative Si. C. C. and HPLC (C18 columns, MeOH-H2O gradients) to isolate Asperpyrone A–C . Monitor yield via LC-MS and adjust fermentation parameters (pH, temperature) to favor naphtho-γ-pyrone biosynthesis .
Q. How can false discovery rates (FDR) be controlled in high-throughput screening of this compound derivatives?
Apply the Benjamini-Hochberg procedure (α=0.05) to adjust p-values in multiplex assays (e.g., 384-well plate screens). For example, prioritize compounds with FDR <10% in dose-response validation . Use orthogonal assays (e.g., SPR for binding affinity, TEM for membrane disruption) to confirm hits .
Methodological Guidance
Q. How to validate the purity of this compound for in vivo studies?
Q. What statistical frameworks are suitable for analyzing dose-response data?
Use nonlinear regression (e.g., GraphPad Prism) with four-parameter logistic models (Hill slope=1) to calculate IC50/EC50. Report 95% confidence intervals and validate with replicates (n≥3). For synergistic studies (e.g., this compound + doxorubicin), apply Chou-Talalay combination index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
